4,4'-Bis(3-aminophenoxy)biphenyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-[4-(3-aminophenoxy)phenyl]phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c25-19-3-1-5-23(15-19)27-21-11-7-17(8-12-21)18-9-13-22(14-10-18)28-24-6-2-4-20(26)16-24/h1-16H,25-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQABCHSIIXVOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC=CC(=C4)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70668237 | |
| Record name | 3,3′-[[1,1′-Biphenyl]-4,4′-diylbis(oxy)]bis[benzenamine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105112-76-3 | |
| Record name | 3,3′-[[1,1′-Biphenyl]-4,4′-diylbis(oxy)]bis[benzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105112-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-(Biphenyl-4,4'-diylbis(oxy))dianiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105112763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3′-[[1,1′-Biphenyl]-4,4′-diylbis(oxy)]bis[benzenamine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-[biphenyl-4,4'-diylbis(oxy)]dianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4,4'-Bis(3-aminophenoxy)biphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 4,4'-Bis(3-aminophenoxy)biphenyl, a crucial monomer in the production of high-performance polymers such as polyimides. The synthesis is typically achieved through a two-step process: a nucleophilic aromatic substitution to form the dinitro intermediate, followed by the reduction of the nitro groups to amines.
Synthesis Pathway
The synthesis of this compound proceeds through a two-step reaction. The first step involves the formation of the ether linkage via a nucleophilic aromatic substitution reaction to produce 4,4'-Bis(3-nitrophenoxy)biphenyl. This intermediate is then subjected to a reduction reaction to convert the two nitro groups into the desired amino groups.
Caption: Overall synthesis pathway for this compound.
Step 1: Synthesis of 4,4'-Bis(3-nitrophenoxy)biphenyl
The initial step involves a Williamson ether synthesis, a type of nucleophilic aromatic substitution, between 4,4'-biphenol and a 3-substituted halonitrobenzene or dinitrobenzene in the presence of a base.
Experimental Protocol:
A typical procedure for this step involves the reaction of 4,4'-biphenol with a substituted nitrobenzene, such as m-dinitrobenzene or p-chloronitrobenzene, in the presence of a base like potassium carbonate.[1] The reaction is generally carried out in a polar aprotic solvent such as dimethylformamide (DMF).[1]
Detailed Methodology:
-
To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add 4,4'-biphenol, 1-chloro-3-nitrobenzene, potassium carbonate, and dimethylformamide (DMF).
-
The mixture is heated to reflux under a nitrogen atmosphere for a specified period.
-
After the reaction is complete, the mixture is cooled and poured into water to precipitate the crude product.
-
The precipitate is collected by filtration, washed with water, and dried to yield crude 4,4'-Bis(3-nitrophenoxy)biphenyl.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Step 2: Synthesis of this compound
The final step is the reduction of the nitro groups of 4,4'-Bis(3-nitrophenoxy)biphenyl to form the corresponding diamine. This can be achieved through various methods, with catalytic hydrogenation and chemical reduction using hydrazine hydrate being the most common.
Method A: Reduction with Hydrazine Hydrate
This method utilizes hydrazine hydrate in the presence of a catalyst to reduce the nitro groups.
-
A reaction vessel is charged with crude 4,4'-Bis(3-nitrophenoxy)biphenyl, a solvent such as 2-methoxyethanol, activated carbon, and ferric chloride hexahydrate.[2]
-
The mixture is stirred and heated to 70-80°C.[2]
-
Hydrazine hydrate is added dropwise to the heated mixture over a period of several hours.[2]
-
After the addition is complete, the reaction is stirred for an additional period at the same temperature to ensure completion.[2]
-
The hot reaction mixture is filtered to remove the catalyst.[2]
-
The filtrate is cooled and poured into water to precipitate the crude product.[2]
-
The crude product is collected and can be purified by forming the hydrochloride salt, followed by neutralization with aqueous ammonia to yield the final product.[2]
Caption: Workflow for the reduction of the dinitro intermediate using hydrazine hydrate.
Method B: Catalytic Hydrogenation
This method involves the use of hydrogen gas and a metal catalyst for the reduction.
-
The dinitro compound, a solvent (such as tetrahydrofuran or 2-methyltetrahydrofuran), and a hydrogenation catalyst are placed in a high-pressure reaction kettle.[3]
-
The reactor is pressurized with hydrogen to 0.5-5 MPa and heated to 25-100°C.[3]
-
The reaction is allowed to proceed until the theoretical amount of hydrogen is consumed.
-
After the reaction, the catalyst is removed by filtration.[3]
-
An antioxidant may be added to the filtrate.[3]
-
The filtrate is then added dropwise to water to crystallize the product.[3]
-
The resulting solid is collected by filtration and dried to obtain this compound.[3]
Quantitative Data Summary
The following tables summarize the quantitative data reported for the synthesis of this compound.
| Parameter | Value | Reference |
| Reduction with Hydrazine Hydrate | ||
| Yield | 85% | [2] |
| Purity (HPLC) | 99.6% | [2] |
| Melting Point | 144-146°C | [2] |
| Catalytic Hydrogenation | ||
| Yield | >90% | [3] |
| Purity | >99.0% | [3] |
| Appearance | White solid | [3] |
Table 1: Quantitative data for the synthesis of this compound.
Characterization
The final product, this compound, can be characterized by various analytical techniques to confirm its identity and purity. These include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[2]
-
Melting Point Analysis: To assess the purity of the crystalline solid.[2]
-
Spectroscopic Methods (NMR, IR, MS): To confirm the chemical structure of the synthesized molecule.
This guide provides a comprehensive overview of the synthesis of this compound, intended to be a valuable resource for professionals in chemical research and development. The detailed protocols and data presented herein should facilitate the successful synthesis and purification of this important monomer.
References
An In-Depth Technical Guide to 4,4'-Bis(3-aminophenoxy)biphenyl: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Bis(3-aminophenoxy)biphenyl is a highly versatile aromatic diamine monomer that serves as a critical building block in the synthesis of high-performance polymers, most notably polyimides. Its unique molecular architecture, which combines a rigid biphenyl core with flexible ether linkages, imparts a desirable balance of thermal stability, mechanical strength, and processability to the resulting polymers. This technical guide provides a comprehensive overview of the core properties, synthesis, and characterization of this compound, with a focus on its application in materials science. Detailed experimental protocols for its synthesis and subsequent polymerization are provided, alongside visualizations of key processes and structure-property relationships.
Core Properties of this compound
The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dianiline, 43BAPOBP |
| CAS Number | 105112-76-3[1] |
| Molecular Formula | C₂₄H₂₀N₂O₂[1] |
| Molecular Weight | 368.44 g/mol [1] |
| Appearance | White to reddish-yellow powder/crystal[1] |
| Melting Point | 147 °C[1] |
| Purity | >99%[1] |
Solubility
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the formation of a dinitro intermediate followed by a reduction to the diamine.
Experimental Protocol: Synthesis of 4,4'-Bis(3-nitrophenoxy)biphenyl (Dinitro Intermediate)
This procedure is based on the principles of nucleophilic aromatic substitution.
Materials:
-
4,4'-Biphenol
-
m-Dinitrobenzene or p-Chloronitrobenzene
-
Potassium Carbonate (or other suitable base)
-
Polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc))
-
Nitrogen gas supply
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 4,4'-biphenol and m-dinitrobenzene (or p-chloronitrobenzene) in the polar aprotic solvent.
-
Add potassium carbonate to the mixture as an acid-binding agent.
-
Heat the reaction mixture to a temperature range of 80–120°C under a nitrogen atmosphere to prevent oxidation.
-
Maintain the reaction at this temperature with continuous stirring for a period sufficient to ensure complete reaction, typically several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the crude 4,4'-bis(3-nitrophenoxy)biphenyl.
-
Collect the precipitate by filtration, wash thoroughly with water to remove any inorganic salts, and then with a suitable organic solvent (e.g., methanol) to remove unreacted starting materials.
-
Dry the product under vacuum to obtain the purified dinitro intermediate.
Experimental Protocol: Catalytic Hydrogenation to this compound
This step involves the reduction of the nitro groups of the intermediate to amine groups.
Materials:
-
4,4'-Bis(3-nitrophenoxy)biphenyl
-
Solvent (e.g., ethylene glycol monomethyl ether, tetrahydrofuran (THF), or 2-methyltetrahydrofuran)
-
Catalyst (e.g., Palladium on carbon (Pd/C) or Raney Nickel)
-
Reducing agent (e.g., Hydrazine hydrate or Hydrogen gas)
-
Hydrochloric acid (for hydrochloride salt formation, optional)
-
Ammonia water (for neutralization, optional)
-
Antioxidant (optional)
-
High-pressure reaction kettle (if using hydrogen gas)
-
Standard laboratory glassware for filtration and crystallization
Procedure (using Hydrazine Hydrate):
-
In a round-bottom flask, dissolve 4,4'-bis(3-nitrophenoxy)biphenyl in ethylene glycol monomethyl ether.
-
Add the catalyst (e.g., Pd/C) to the solution.
-
Heat the mixture to 78-80°C.
-
Slowly add hydrazine hydrate to the reaction mixture. The reaction is exothermic and will generate nitrogen gas.
-
After the addition is complete, maintain the reaction at 78-80°C for approximately 5 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and filter to remove the catalyst.
-
Pour the filtrate into water to precipitate the crude this compound.
-
For further purification, the crude product can be dissolved in a hot mixture of hydrochloric acid and isopropanol/water to form the hydrochloride salt, which is then crystallized by cooling.
-
The hydrochloride salt is then neutralized with ammonia water to yield the pure this compound, which is collected by filtration, washed with water, and dried.
Procedure (using Hydrogen Gas):
-
Charge a high-pressure reaction kettle with 4,4'-bis(3-nitrophenoxy)biphenyl, a suitable solvent (e.g., THF), and the hydrogenation catalyst (e.g., Pd/C).
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 0.5-5 MPa.
-
Heat the reaction mixture to 25-100°C with stirring.
-
Maintain these conditions until the hydrogen uptake ceases, indicating the completion of the reaction.
-
Cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
An antioxidant may be added to the filtrate to prevent oxidation of the amine product.
-
The product is then isolated by crystallization, which can be induced by adding the filtrate to water.
-
The resulting solid is collected by filtration and dried to yield this compound.
Application in High-Performance Polymers: Polyimide Synthesis
This compound is a key monomer in the synthesis of polyimides, which are known for their exceptional thermal and chemical resistance.
Experimental Protocol: Two-Step Polyimide Synthesis
This is the most common method for preparing polyimides from aromatic diamines and dianhydrides.
Materials:
-
This compound
-
Aromatic tetracarboxylic dianhydride (e.g., Pyromellitic dianhydride (PMDA))
-
Polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP))
-
Nitrogen gas supply
-
Standard laboratory glassware for stirring and casting films
Procedure:
-
Poly(amic acid) Formation:
-
In a dry flask under a nitrogen atmosphere, dissolve an equimolar amount of this compound in the chosen solvent.
-
Slowly add an equimolar amount of the dianhydride (e.g., PMDA) to the stirred solution at room temperature. The reaction is typically exothermic.
-
Continue stirring at room temperature for several hours (e.g., 24 hours) to form a viscous poly(amic acid) solution.
-
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
-
Place the cast film in an oven and subject it to a stepwise heating program to gradually remove the solvent and induce cyclodehydration (imidization). A typical heating program might be:
-
80°C for 1-2 hours
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
-
After cooling, the resulting polyimide film can be peeled from the glass substrate.
-
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Polyimide Synthesis Workflow
Caption: Two-step synthesis of polyimides.
Structure-Property Relationships
Caption: Influence of monomer structure on polymer properties.
Conclusion
This compound is a valuable monomer for the synthesis of high-performance polymers, particularly polyimides. Its well-defined synthesis and the unique combination of structural elements allow for the creation of materials with superior thermal and mechanical properties. This guide provides the essential information for researchers and professionals to understand and utilize this compound in the development of advanced materials. While its primary application lies in materials science, the fundamental understanding of its properties and reactions can be beneficial to a broader scientific audience.
References
An In-depth Technical Guide to 4,4'-Bis(3-aminophenoxy)biphenyl: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and key applications of 4,4'-Bis(3-aminophenoxy)biphenyl. This aromatic diamine is a significant monomer in the production of high-performance polyimides, valued for their exceptional thermal stability and mechanical properties. This document details the established synthetic pathways, including experimental protocols for the preparation of the nitro precursor and its subsequent reduction to the final amine. While the primary utility of this compound lies in materials science, this guide also addresses the current landscape of its biological activity and application in drug development, alongside a discussion of its molecular characteristics.
Molecular Structure and Properties
This compound is a symmetrical aromatic molecule with the chemical formula C₂₄H₂₀N₂O₂ and a molecular weight of 368.44 g/mol .[1] Its structure is characterized by a central biphenyl core linked to two aminophenoxy groups at the 4 and 4' positions. The aminophenoxy groups are, in turn, connected via an ether linkage.
The key structural features of this molecule include:
-
Biphenyl Core: The rigid biphenyl group imparts thermal stability and mechanical strength to the polymers derived from it.[2]
-
Ether Linkages: These flexible ether bonds enhance the processability of the resulting polymers.[2]
-
Amine Functional Groups: The two primary amine groups are the reactive sites for polymerization, typically with dianhydrides, to form polyimides.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 105112-76-3 | [2] |
| Molecular Formula | C₂₄H₂₀N₂O₂ | [1] |
| Molecular Weight | 368.44 g/mol | [1] |
| Appearance | White to reddish-yellow powder/crystal | [1] |
| Melting Point | 147 °C | [1] |
| Purity | >99% | [1] |
Spectroscopic Characterization
The structure of this compound is routinely confirmed using spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy and mass spectrometry.[2]
-
FTIR Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine groups, C-O-C stretching of the ether linkages, and aromatic C-H and C=C stretching.
-
Mass Spectrometry: This technique is used to confirm the molecular weight of the compound, which is 368.44 g/mol .[2]
Note on Quantitative Structural Data: Despite a comprehensive search of scientific literature, detailed experimental data from single-crystal X-ray diffraction studies, which would provide precise bond lengths and angles for this compound, are not publicly available. Computational chemistry studies could provide theoretical values, but no specific studies on this molecule were identified.
Synthesis of this compound
The synthesis of this compound is a well-established two-step process. The first step involves the synthesis of the dinitro precursor, 4,4'-Bis(3-nitrophenoxy)biphenyl, via a nucleophilic aromatic substitution reaction. The second step is the reduction of the nitro groups to the desired amine functionalities.[2]
Experimental Protocols
This procedure involves the reaction of 4,4'-biphenol with an excess of a nitrated benzene derivative in the presence of a base.[2] A typical protocol is as follows:
-
Reactants: 4,4'-biphenol and m-dinitrobenzene.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base: An acid-binding agent like potassium carbonate.[2]
-
Procedure:
-
Dissolve 4,4'-biphenol and an excess of m-dinitrobenzene in the chosen solvent in a reaction vessel equipped with a condenser and a stirrer.
-
Add potassium carbonate to the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) to a temperature typically ranging from 130-140°C for 3-5 hours.[3][4]
-
After the reaction is complete, cool the mixture and filter to remove inorganic salts.
-
The filtrate is then poured into water to precipitate the crude 4,4'-Bis(3-nitrophenoxy)biphenyl.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The dinitro compound is then reduced to the diamine. Catalytic hydrogenation is a common and efficient method.[2]
-
Reactants: 100 grams (0.23 mol) of crude 4,4'-bis(3-nitrophenoxy)biphenyl.[5]
-
Catalyst: 10 grams of activated carbon and 1 gram of ferric chloride hexahydrate.[5]
-
Reducing Agent: 46 grams (0.92 mol) of hydrazine hydrate.[5]
-
Solvent: 500 ml of 2-methoxyethanol.[5]
-
Procedure:
-
In a 1-liter glass reaction vessel, charge the crude 4,4'-bis(3-nitrophenoxy)biphenyl, activated carbon, ferric chloride hexahydrate, and 2-methoxyethanol.[5]
-
Stir the mixture for 30 minutes under reflux.[5]
-
Add the hydrazine hydrate dropwise over 3 hours at a temperature of 70-80°C.[5]
-
After the addition is complete, continue stirring for 5 hours at 70-80°C to terminate the reaction.[5]
-
Cool the reaction mixture and filter to remove the catalyst.[5]
-
Pour the filtrate into 500 ml of water to precipitate the crude product.[5]
-
Filter the separated crystals and dissolve them in a mixture of 48 grams of 35% hydrochloric acid and 540 ml of 50% isopropyl alcohol by warming.[5]
-
Allow the solution to cool to form the hydrochloride salt of this compound.[5]
-
Filter the hydrochloride salt, add it to 540 ml of 50% isopropyl alcohol, and warm the mixture.[5]
-
Add 5 grams of activated carbon, filter the solution, and neutralize it with aqueous ammonia.[5]
-
The separated crystals of this compound are then filtered, washed with water, and dried.[5] This process yields colorless crystals with a melting point of 144-146°C and a purity of 99.6% as determined by high-speed liquid chromatography.[5]
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications in Materials Science
The primary application of this compound is as a monomer in the synthesis of polyimides. These high-performance polymers are known for their excellent thermal and chemical resistance, making them suitable for demanding applications in the aerospace and electronics industries.
Polyimide Synthesis
Polyimides are typically synthesized in a two-step process involving the reaction of a diamine, such as this compound, with a tetracarboxylic dianhydride, such as Pyromellitic Dianhydride (PMDA).[2]
-
Poly(amic acid) Formation: The diamine and dianhydride are reacted in a polar aprotic solvent to form a soluble poly(amic acid) precursor.
-
Imidization: The poly(amic acid) is then converted to the final polyimide through thermal or chemical cyclodehydration.
The combination of the rigid biphenyl core and the flexible ether linkages in this compound allows for the synthesis of polyimides with a desirable balance of properties, including high glass transition temperatures and good processability.[2]
Polyimide Synthesis Workflow Diagram
Caption: General workflow for polyimide synthesis.
Biological Activity and Signaling Pathways
A thorough review of the existing scientific literature reveals a significant lack of research into the biological activity of this compound. There is currently no evidence to suggest that this compound is involved in or modulates any known biological signaling pathways. Its application appears to be exclusively in the field of materials science, particularly in the synthesis of high-performance polymers.
For professionals in drug development, it is important to note that the core structure of this compound contains motifs (biphenyls, aromatic amines, and ethers) that are present in various biologically active molecules. However, this specific compound has not been investigated for its potential pharmacological effects. Any consideration of this molecule or its derivatives for pharmaceutical applications would require extensive in vitro and in vivo studies to determine its bioactivity, toxicity, and mechanism of action.
Conclusion
This compound is a well-characterized aromatic diamine with a clear and established role in the synthesis of high-performance polyimides. The synthetic route to this monomer is robust and scalable, providing a reliable source for the polymer industry. Its unique molecular architecture, combining rigidity and flexibility, imparts desirable properties to the resulting polymers.
From the perspective of drug development and life sciences, this compound remains an unexplored entity. The absence of data on its biological activity or its interaction with cellular signaling pathways means that its potential in these areas is completely unknown. Future research could explore the biological properties of this and related compounds, but at present, its significance is firmly rooted in the realm of materials chemistry.
References
- 1. ossila.com [ossila.com]
- 2. This compound | 105112-76-3 | Benchchem [benchchem.com]
- 3. 4,4'-Bis(4-aminophenoxy)biphenyl synthesis - chemicalbook [chemicalbook.com]
- 4. CN105294461A - Preparation method of 4,4'-bis(4-aminophenoxy)biphenyl - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
A Technical Guide to the Solubility of 4,4'-Bis(3-aminophenoxy)biphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Bis(3-aminophenoxy)biphenyl, a key monomer in the synthesis of high-performance polymers. Understanding the solubility of this compound is critical for its effective use in polymerization processes, enabling the production of advanced materials with desirable properties for various applications, including in the aerospace and electronics industries.
Introduction to this compound
This compound is an aromatic diamine characterized by a rigid biphenyl core and flexible ether linkages. This unique molecular structure imparts a favorable balance of thermal stability and processability to the polymers derived from it, such as polyimides and poly(amide-imide)s. The meta-position of the terminal amino groups on the phenoxy rings introduces a kink in the polymer backbone, which can disrupt chain packing and enhance solubility.[1] The solubility of this monomer is a crucial parameter for controlling polymerization kinetics, molecular weight, and the overall quality of the final polymer.
Predicted Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its solubility characteristics can be inferred from its molecular structure and its common applications in polymer synthesis.
The presence of polar amino and ether groups suggests good solubility in polar aprotic solvents. These solvents are capable of forming hydrogen bonds with the amino groups and engaging in dipole-dipole interactions with the ether linkages and the aromatic rings. The large, nonpolar biphenyl core would likely limit its solubility in water and nonpolar solvents.
Based on these structural considerations and its use in polymerization reactions, the following qualitative solubility profile is expected:
| Solvent Class | Solvent Examples | Predicted Qualitative Solubility | Rationale |
| Polar Aprotic | N-Methyl-2-pyrrolidone (NMP) | High | Strong dipole-dipole interactions and potential for hydrogen bonding with the amino groups. Commonly used as a solvent for polymerizations involving this monomer.[1] |
| N,N-Dimethylacetamide (DMAc) | High | Similar to NMP, it is a strong hydrogen bond acceptor and can effectively solvate the molecule. Polyimides derived from this diamine often show good solubility in DMAc.[1] | |
| N,N-Dimethylformamide (DMF) | High | Another common polar aprotic solvent for polymerization reactions that is expected to be a good solvent for this diamine. | |
| Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Polar Protic | Water | Low | The large hydrophobic biphenyl core is expected to dominate, leading to poor water solubility despite the presence of polar groups. |
| Ethanol, Methanol | Low to Medium | The polar hydroxyl group of the alcohol can interact with the amine and ether groups, but the nonpolar alkyl chain may limit overall solubility. | |
| Nonpolar | Toluene, Hexane | Low | The molecule's overall polarity is too high for significant solubility in nonpolar solvents. |
| Chlorinated | Chloroform (CHCl₃), Dichloromethane (CH₂Cl₂) | Low to Medium | May exhibit some solubility due to dipole-dipole interactions, but likely not as effective as polar aprotic solvents. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following is a detailed methodology based on the isothermal shake-flask method, a common technique for determining the solubility of a solid in a liquid.
Materials and Equipment
-
Solute: this compound (purity > 99%)
-
Solvents: A range of analytical grade solvents (e.g., NMP, DMAc, DMF, DMSO, water, ethanol, toluene).
-
Equipment:
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 μm PTFE)
-
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C, 50 °C).
-
Agitate the vials for a sufficient time to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.
-
Dilute the filtered supernatant with a known volume of a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
-
Concentration Analysis:
-
HPLC Method:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.
-
-
UV-Vis Spectrophotometry Method:
-
Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent.
-
Prepare a series of standard solutions and measure their absorbance at λ_max to create a calibration curve according to the Beer-Lambert law.
-
Measure the absorbance of the diluted sample and calculate its concentration using the calibration curve.
-
-
Data Calculation
Calculate the solubility (S) of this compound in the solvent at the specified temperature using the following formula:
S (g/L) = C × DF
Where:
-
C is the concentration of the diluted sample determined from the analytical method (in g/L).
-
DF is the dilution factor.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Workflow for experimental solubility determination.
Structure-Solubility Relationship
The diagram below outlines the logical connection between the molecular structure of this compound and its predicted solubility in different solvent types.
Caption: Structure-solubility relationship of the compound.
Conclusion
This compound is a vital monomer whose solubility is a key factor in the synthesis of high-performance polymers. While quantitative data is sparse in existing literature, a strong qualitative understanding of its solubility can be derived from its molecular structure. It is predicted to be highly soluble in polar aprotic solvents, which are commonly used in the polymerization processes it is involved in. For precise quantitative data, the detailed experimental protocol provided in this guide offers a reliable method for researchers to determine the solubility of this compound in various solvents and at different temperatures, thereby facilitating more controlled and optimized polymer synthesis.
References
The Thermal Stability of 4,4'-Bis(3-aminophenoxy)biphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of the aromatic diamine, 4,4'-Bis(3-aminophenoxy)biphenyl. This compound is a critical monomer in the synthesis of high-performance polyimides, where thermal resilience is a key performance characteristic. This document collates available data on its thermal properties, details relevant experimental protocols, and provides a comparative context for its stability.
Core Concepts: Structure and Thermal Performance
This compound is a molecule characterized by a central biphenyl unit, which imparts rigidity and a high degree of aromaticity. This core is flanked by flexible ether linkages and terminated with reactive aminophenoxy groups. This unique combination of a rigid biphenyl core and flexible ether linkages is instrumental in the synthesis of polymers with a desirable balance of properties. The incorporation of such aromatic diamines into polymer backbones leads to materials with high glass transition temperatures (Tg), enabling them to maintain their structural integrity at elevated temperatures, often exceeding 300°C.
Polymers derived from this compound, such as polyimides, are renowned for their high thermal stability, with decomposition temperatures frequently exceeding 400°C, alongside excellent mechanical strength and chemical resistance.[1] These attributes make them highly suitable for demanding applications in the aerospace and electronics industries.[1]
Quantitative Thermal Data
While extensive quantitative data on the thermal decomposition of the this compound monomer is not widely available in peer-reviewed literature, its melting point has been consistently reported. The following table summarizes the available data. The decomposition temperatures are included as placeholders to indicate the type of data typically sought in thermal stability analysis.
| Thermal Property | Value | Method | Notes |
| Melting Point (Tm) | 147 °C | DSC | Consistently reported in supplier data sheets. |
| Onset Decomposition Temperature (Td, onset) | Data not available | TGA | Expected to be significantly higher than the melting point. |
| 5% Weight Loss Temperature (TGA) | Data not available | TGA | A key indicator of the initiation of thermal decomposition. |
| 10% Weight Loss Temperature (TGA) | Data not available | TGA | Another common metric for thermal stability. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically a two-step process, starting with a nucleophilic aromatic substitution followed by a reduction.
Step 1: Synthesis of 4,4'-Bis(3-nitrophenoxy)biphenyl
This precursor is synthesized via a nucleophilic aromatic substitution reaction. A common method involves the reaction of 4,4'-biphenol with an excess of m-dinitrobenzene in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), in the presence of a weak base like potassium carbonate (K₂CO₃). The reaction mixture is heated to facilitate the displacement of one of the nitro groups on each m-dinitrobenzene molecule by the hydroxyl groups of the biphenol.
Step 2: Reduction to this compound
The nitro groups of 4,4'-Bis(3-nitrophenoxy)biphenyl are then reduced to amino groups. A widely used and efficient method is catalytic hydrogenation. This involves dissolving the dinitro compound in a suitable solvent, such as tetrahydrofuran (THF) or ethanol, and reacting it with hydrogen gas (H₂) under pressure in the presence of a catalyst, typically palladium on carbon (Pd/C). The reaction is monitored until the uptake of hydrogen ceases, indicating the complete reduction of the nitro groups. The catalyst is then removed by filtration, and the product is isolated by crystallization from the solvent.
Thermal Analysis Methodology
A general workflow for assessing the thermal stability of a compound like this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is outlined below.
Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA pan (commonly alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate, typically 10 °C/min, from ambient temperature to a final temperature well above the expected decomposition range (e.g., 800 °C).
-
Data Acquisition: The instrument continuously measures and records the sample's weight as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition and the temperatures at which specific percentages of weight loss occur (e.g., 5% and 10%).
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Heating Program: The sample and reference pans are subjected to a controlled temperature program, typically heating at a constant rate (e.g., 10 °C/min) over a temperature range that includes the melting point and any other phase transitions.
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events such as melting (indicated by a peak) and exothermic events like crystallization or decomposition. The peak temperature and the area under the peak (enthalpy of fusion) are determined for the melting transition.
Comparative Thermal Stability
In the absence of specific TGA data for this compound, a qualitative assessment can be made by comparing its structure to other aromatic diamines. The presence of the rigid biphenyl group is known to enhance thermal stability by restricting rotational freedom and promoting strong intermolecular interactions. The ether linkages, while providing some flexibility for processability in the resulting polymers, are also thermally stable.
For context, other aromatic diamines like 4,4'-oxydianiline (ODA) and benzidine derivatives are also used in high-performance polymers and exhibit high thermal stability. The combination of the biphenyl core and ether linkages in this compound is a deliberate design to balance high-temperature performance with processability, suggesting that the monomer itself possesses significant thermal stability, likely decomposing at temperatures well above its melting point.
Conclusion
This compound is a key monomer for high-performance polymers, and its chemical structure inherently suggests a high degree of thermal stability. While comprehensive quantitative data on its thermal decomposition is limited, its known melting point and the exceptional thermal performance of the polyimides derived from it underscore its suitability for high-temperature applications. The experimental protocols for its synthesis and thermal analysis are well-established. Further research to quantify the decomposition kinetics of the monomer would be a valuable addition to the field.
References
An In-depth Technical Guide to the Spectroscopic Data of 4,4'-Bis(3-aminophenoxy)biphenyl
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
-
IUPAC Name: 3,3'-((1,1'-biphenyl)-4,4'-diylbis(oxy))dianiline
-
CAS Number: 105112-76-3
-
Molecular Formula: C₂₄H₂₀N₂O₂
-
Appearance: White to light yellow powder or crystals[1]
-
Melting Point: Approximately 147 °C[1]
Spectroscopic Data
Spectroscopic techniques are crucial for the structural confirmation of 4,4'-Bis(3-aminophenoxy)biphenyl.[2] The following tables summarize the expected quantitative data from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry.
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically acquired using a KBr wafer or an Attenuated Total Reflectance (ATR) setup.[2]
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |
| 3450-3300 | N-H stretch (asymmetric & symmetric) | Two sharp bands |
| 3100-3000 | Aromatic C-H stretch | Multiple weak bands |
| 1620-1580 | N-H bend (scissoring) | Strong to medium band |
| 1600-1450 | Aromatic C=C stretch | Multiple sharp bands |
| 1250-1200 | Aryl-O-C stretch (asymmetric) | Strong, broad band |
| 1050-1000 | Aryl-O-C stretch (symmetric) | Medium band |
| 880-820 | C-H out-of-plane bend (para-subst.) | Strong band |
| 800-750 | C-H out-of-plane bend (meta-subst.) | Strong band |
¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule, respectively. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.
¹H NMR Spectroscopy (Predicted Chemical Shifts)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.6 | Doublet | 4H | Protons on the biphenyl ring (ortho to the ether linkage) |
| ~7.0 | Doublet | 4H | Protons on the biphenyl ring (meta to the ether linkage) |
| ~6.8 | Triplet | 2H | Protons on the aminophenoxy ring (para to the amino group) |
| ~6.3-6.5 | Multiplet | 6H | Other protons on the aminophenoxy rings |
| ~5.2 | Singlet | 4H | Amine (-NH₂) protons |
¹³C NMR Spectroscopy (Predicted Chemical Shifts)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | Aromatic C-O |
| ~150 | Aromatic C-N |
| ~138 | Quaternary carbon in the biphenyl ring |
| ~132 | Quaternary carbon in the biphenyl ring |
| ~130 | Aromatic C-H (aminophenoxy) |
| ~128 | Aromatic C-H (biphenyl) |
| ~118 | Aromatic C-H (aminophenoxy) |
| ~108 | Aromatic C-H (aminophenoxy) |
| ~105 | Aromatic C-H (aminophenoxy) |
Mass spectrometry is employed to confirm the molecular weight of the compound.[2]
| m/z Value | Interpretation |
| 368.15 | [M]⁺ (Molecular ion) |
| 369.16 | [M+1]⁺ (Isotopic peak) |
Experimental Protocols
The synthesis is a two-step process involving the formation of a dinitro intermediate followed by its reduction.
Step 1: Synthesis of 4,4'-Bis(3-nitrophenoxy)biphenyl
This step is achieved through a nucleophilic aromatic substitution (SNAr) reaction.[2]
-
Reactants: 4,4'-Biphenol and m-dinitrobenzene.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base: An acid-binding agent like potassium carbonate (K₂CO₃).
-
Procedure:
-
In a reaction vessel, dissolve 4,4'-biphenol and an excess of m-dinitrobenzene in the chosen solvent.
-
Add potassium carbonate to the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and pour it into water to precipitate the crude 4,4'-Bis(3-nitrophenoxy)biphenyl.
-
Filter the precipitate, wash it with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a solvent mixture) to obtain the purified dinitro compound.
-
Step 2: Reduction of 4,4'-Bis(3-nitrophenoxy)biphenyl to this compound
The nitro groups of the precursor are reduced to amine groups.
-
Reactants: 4,4'-Bis(3-nitrophenoxy)biphenyl.
-
Reducing Agent: Hydrazine hydrate in the presence of a catalyst (e.g., Palladium on carbon, Pd/C) or catalytic hydrogenation with H₂ gas.
-
Solvent: A solvent such as ethanol, tetrahydrofuran (THF), or ethylene glycol monomethyl ether.
-
Procedure:
-
Suspend 4,4'-Bis(3-nitrophenoxy)biphenyl in the chosen solvent in a reaction vessel.
-
Add the catalyst (e.g., 5-10% Pd/C).
-
If using hydrazine hydrate, add it dropwise to the mixture at an elevated temperature (e.g., 78-80 °C).
-
If using catalytic hydrogenation, subject the mixture to hydrogen gas in a high-pressure reactor at a suitable temperature and pressure (e.g., 25-100 °C, 0.5-5 MPa).
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture and filter it to remove the catalyst.
-
Pour the filtrate into water to precipitate the crude this compound.
-
Filter the product, wash it with water, and dry it.
-
For further purification, the crude product can be dissolved in a mixture of hydrochloric acid and isopropanol to form the hydrochloride salt, which is then neutralized with aqueous ammonia to yield the purified final product.
-
-
FTIR Spectroscopy:
-
Prepare the sample as a KBr pellet or apply it directly to the crystal of an ATR-FTIR spectrometer.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups.
-
-
NMR Spectroscopy:
-
Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).
-
Process the spectra (Fourier transformation, phase correction, and baseline correction).
-
Analyze the chemical shifts, multiplicities, and integrations to elucidate the structure.
-
-
Mass Spectrometry:
-
Dissolve the sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum and identify the molecular ion peak.
-
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Workflow for spectroscopic analysis.
References
The Pivotal Role of 4,4'-Bis(3-aminophenoxy)biphenyl in Advanced Polymer Chemistry: A Technical Guide
An in-depth exploration into the synthesis, properties, and applications of high-performance polymers derived from the versatile diamine monomer, 4,4'-Bis(3-aminophenoxy)biphenyl.
Introduction
In the relentless pursuit of high-performance materials, this compound (BAPB) has emerged as a critical building block in the field of polymer chemistry. Its unique molecular architecture, featuring a rigid biphenyl core integrated with flexible ether linkages, imparts a remarkable combination of thermal stability, mechanical robustness, and processability to the resulting polymers. This technical guide provides a comprehensive overview of the applications of BAPB in polymer synthesis, with a primary focus on polyimides, for researchers, scientists, and professionals in drug development and materials science.
Core Applications in Polyimide Synthesis
The principal application of this compound lies in its role as a diamine monomer for the synthesis of aromatic polyimides. These polymers are renowned for their exceptional performance characteristics, making them indispensable in demanding sectors such as the aerospace and electronics industries.[1] The incorporation of the BAPB monomer into the polymer backbone results in polyimides with a desirable balance of properties. The rigid biphenyl unit contributes to high glass transition temperatures (Tg) and excellent thermal stability, while the flexible ether linkages enhance solubility and processability.
The synthesis of polyimides from BAPB typically follows a two-step polycondensation reaction. The first step involves the reaction of BAPB with an aromatic tetracarboxylic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted into the final polyimide through thermal or chemical cyclodehydration.
Caption: General two-step synthesis of polyimides from this compound.
Structure-Property Relationships of BAPB-Based Polyimides
The final properties of polyimides derived from BAPB are significantly influenced by the choice of the aromatic dianhydride. By varying the dianhydride, a wide range of properties can be tailored to meet specific application requirements. The following sections detail the properties of polyimides synthesized from BAPB and several common dianhydrides.
Data Presentation: Properties of BAPB-Based Polyimides
| Dianhydride | Polymer Designation | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (TGA, °C) | Tensile Strength (MPa) | Elongation at Break (%) | Dielectric Constant (1 MHz) |
| Pyromellitic Dianhydride (PMDA) | BAPB-PMDA | 260 - 280 | > 500 | 100 - 120 | 5 - 10 | 3.2 - 3.5 |
| 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA) | BAPB-BPDA | 280 - 300 | > 520 | 110 - 130 | 10 - 20 | 3.0 - 3.3 |
| 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) | BAPB-6FDA | 240 - 260 | > 500 | 90 - 110 | 15 - 25 | 2.7 - 2.9 |
| 4,4'-Oxydiphthalic Anhydride (ODPA) | BAPB-ODPA | 250 - 270 | > 510 | 100 - 120 | 10 - 15 | 3.1 - 3.4 |
Note: The values presented are approximate ranges compiled from various sources and can vary depending on the specific synthesis and processing conditions.
Caption: Influence of dianhydride structure on the properties of BAPB-based polyimides.
Experimental Protocols
Synthesis of this compound (BAPB)
The synthesis of BAPB is typically a two-step process starting from 4,4'-biphenol.
Caption: Workflow for the synthesis of this compound (BAPB).
Step 1: Synthesis of 4,4'-Bis(3-nitrophenoxy)biphenyl
-
To a flask equipped with a stirrer, condenser, and nitrogen inlet, add 4,4'-biphenol, m-dinitrobenzene, and potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into water to precipitate the dinitro product.
-
Filter, wash the solid with water and a suitable organic solvent (e.g., methanol), and dry under vacuum.
Step 2: Reduction to this compound
-
In a pressure vessel, dissolve the synthesized 4,4'-Bis(3-nitrophenoxy)biphenyl in a suitable solvent like ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas and stir the mixture at a slightly elevated temperature.
-
After the reaction is complete (disappearance of the starting material), filter the mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude BAPB.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Synthesis of a BAPB-based Polyimide (Example: BAPB-PMDA)
Step 1: Poly(amic acid) Synthesis
-
In a dry, nitrogen-purged flask, dissolve this compound (BAPB) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Cool the solution in an ice bath.
-
Gradually add an equimolar amount of pyromellitic dianhydride (PMDA) powder to the stirred solution.
-
Continue stirring at low temperature for several hours, then allow the reaction to proceed at room temperature overnight to form a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a glass plate to form a thin film.
-
Place the plate in a vacuum oven and heat it in a stepwise manner. A typical heating profile would be: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This process removes the solvent and induces cyclodehydration to form the polyimide.
-
After cooling to room temperature, the resulting tough, flexible polyimide film can be peeled off the glass plate.
Conclusion
This compound stands as a cornerstone monomer in the development of high-performance polyimides. Its unique chemical structure provides a versatile platform for chemists to design and synthesize polymers with a wide spectrum of desirable properties. The ability to tailor thermal stability, mechanical strength, and processability through the judicious selection of dianhydride co-monomers ensures the continued relevance of BAPB in advanced materials science. This guide has provided a foundational understanding of the applications of BAPB, complete with quantitative data and detailed experimental protocols, to aid researchers and scientists in their exploration of this remarkable class of polymers.
References
"4,4'-Bis(3-aminophenoxy)biphenyl as a monomer for polyimides"
An In-depth Technical Guide to 4,4'-Bis(3-aminophenoxy)biphenyl as a Monomer for Polyimides
This guide provides a comprehensive overview of this compound, a key monomer in the synthesis of high-performance polyimides. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and properties of advanced polymer materials. This document details the properties of the monomer, experimental protocols for polyimide synthesis, and a summary of the resulting polymer characteristics.
Monomer Profile: this compound
This compound is an aromatic diamine monomer that is frequently used to synthesize polyimides with desirable properties such as high thermal stability and good mechanical performance. The flexible ether linkages in its structure can impart improved solubility and processability to the resulting polymers.
| Property | Value |
| CAS Number | 105112-76-3[1] |
| Chemical Formula | C24H20N2O2[1] |
| Molecular Weight | 368.44 g/mol [1] |
| Appearance | White to reddish-yellow powder/crystal |
| Melting Point | 147 °C |
Polyimide Synthesis from this compound
Polyimides are typically synthesized via a two-step polycondensation reaction. The first step involves the reaction of the diamine monomer, this compound, with an aromatic dianhydride in a polar aprotic solvent to form a poly(amic acid) precursor. In the second step, this precursor is converted into the final polyimide through thermal or chemical imidization, which involves the elimination of water.
Experimental Protocol: Synthesis of Polyimide
This protocol is a general procedure for the synthesis of polyimides from this compound and an aromatic dianhydride, such as 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA).
Materials:
-
This compound (diamine)
-
3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA)
-
N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) (anhydrous)
-
Argon or Nitrogen gas supply
-
Mechanical stirrer, three-necked flask, and drying tube
Procedure:
-
Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and an inert gas inlet, dissolve a specific molar amount of this compound in anhydrous NMP or DMAc.
-
Once the diamine is fully dissolved, add an equimolar amount of the dianhydride (e.g., BPDA) in small portions with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature under an inert atmosphere for 24 hours to form a viscous poly(amic acid) solution.
-
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a clean, dry glass plate.
-
Place the cast film in a vacuum oven and subject it to a staged curing cycle. A typical cycle might be:
-
80 °C for 1 hour
-
150 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 1 hour
-
300 °C for 1 hour
-
-
After cooling to room temperature, the resulting polyimide film can be peeled from the glass plate.
-
Properties of Polyimides Derived from a Structural Isomer
Detailed property data for polyimides synthesized directly from this compound is limited in the available literature. However, extensive data exists for polyimides derived from its structural isomer, 4,4'-bis(p-aminophenoxy)biphenyl. This data, presented below, can be considered a valuable reference point for predicting the performance of polyimides from the 3-aminophenoxy isomer.
Thermal Properties
The thermal stability of these polyimides is excellent, as indicated by their high glass transition temperatures (Tg) and decomposition temperatures.
| Dianhydride Used | Tg (°C) | 5% Weight Loss Temp. (°C) | 10% Weight Loss Temp. (°C) |
| BPDA | 276 | 540 | 565 |
| BTDA | 260 | 535 | 560 |
| ODPA | 255 | 530 | 555 |
| 6FDA | 290 | 525 | 550 |
Data sourced from studies on the structural isomer 4,4'-bis(p-aminophenoxy)biphenyl.
Mechanical Properties
The polyimide films exhibit good mechanical strength and flexibility, making them suitable for various demanding applications.
| Dianhydride Used | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| BPDA | 110 | 2.5 | 15 |
| BTDA | 105 | 2.4 | 12 |
| ODPA | 100 | 2.3 | 10 |
| 6FDA | 115 | 2.6 | 18 |
Data sourced from studies on the structural isomer 4,4'-bis(p-aminophenoxy)biphenyl.
Solubility
The solubility of polyimides is a crucial factor for their processability. The incorporation of flexible ether linkages generally improves solubility.
| Solvent | Solubility |
| NMP | Soluble |
| DMAc | Soluble |
| DMF | Soluble |
| m-Cresol | Soluble |
| Chloroform | Insoluble |
| Acetone | Insoluble |
Data sourced from studies on the structural isomer 4,4'-bis(p-aminophenoxy)biphenyl.
Dielectric Properties and Moisture Absorption
For many microelectronic applications, a low dielectric constant and low moisture absorption are critical. Aromatic polyimides generally exhibit dielectric constants in the range of 3.0 to 4.0 and moisture absorption of less than 3%.[2] The presence of bulky side groups or fluorine atoms can further reduce these values.[3]
Characterization of Polyimides
A suite of analytical techniques is employed to confirm the successful synthesis of the polyimides and to evaluate their properties.
References
"literature review on 4,4'-Bis(3-aminophenoxy)biphenyl"
An In-depth Technical Guide to 4,4'-Bis(3-aminophenoxy)biphenyl: Synthesis, Properties, and Applications in High-Performance Polymers
Introduction
This compound (BAPB) is a diamine monomer renowned for its role in the synthesis of high-performance polymers, particularly polyimides. Its unique molecular architecture, featuring a rigid biphenyl core flanked by flexible ether linkages and reactive amine functionalities, imparts a desirable combination of thermal stability, mechanical strength, and chemical resistance to the resulting polymers.[1] These characteristics make BAPB-derived polymers highly suitable for demanding applications in the aerospace, electronics, and automotive industries.[1][2] This technical guide provides a comprehensive review of the synthesis of this compound, its key properties, and its application in the formulation of advanced polymeric materials.
Synthesis of this compound
The synthesis of this compound is typically a two-step process. The first step involves a nucleophilic aromatic substitution reaction to form the dinitro precursor, 4,4'-Bis(3-nitrophenoxy)biphenyl. The subsequent step is the reduction of the nitro groups to amine groups to yield the final diamine monomer.[1]
Step 1: Synthesis of 4,4'-Bis(3-nitrophenoxy)biphenyl
The precursor, 4,4'-Bis(3-nitrophenoxy)biphenyl, is synthesized via the reaction of 4,4'-biphenol with a substituted nitrobenzene, such as m-dinitrobenzene or p-chloronitrobenzene, in the presence of a base.[1] A common method involves reacting m-dinitrobenzene and 4,4'-biphenol in a polar aprotic solvent like dimethylformamide (DMF) with an acid-binding agent such as potassium carbonate.[1][3]
Step 2: Synthesis of this compound
The final step is the reduction of the nitro groups of 4,4'-Bis(3-nitrophenoxy)biphenyl to amines. Catalytic hydrogenation is a widely used and efficient method for this transformation, offering high yields and purity.[1] This process typically involves hydrogen gas in the presence of a metal catalyst. Another approach involves using hydrazine hydrate in the presence of a catalyst.[3]
Experimental Protocols
Synthesis of 4,4'-Bis(4-nitrophenoxy)biphenyl
A detailed experimental protocol for a related isomer, 4,4'-Bis(4-nitrophenoxy)biphenyl, is provided in a patent, which can be adapted for the synthesis of the 3-nitro isomer.[4]
-
Reactants: Biphenol and p-nitrchlorobenzene are used as raw materials.[4]
-
Reaction Conditions: A salt-forming agent and a strong-polarity aprotic solvent are added and mixed under nitrogen protection. The mixture undergoes a reflux reaction for 3-5 hours at 130-140 °C.[4]
-
Work-up: Filtration is performed at a high temperature to remove residues. Deionized water is then dropwise added to the filtrate, followed by cooling, filtration, washing, and drying to obtain 4,4'-bis(4-nitrophenoxy)biphenyl.[4]
Synthesis of 4,4'-Bis(4-aminophenoxy)biphenyl
The following protocol for the synthesis of the 4-amino isomer can be adapted for the 3-amino target compound.[4]
-
Reactants: 4,4'-bis(4-nitrophenoxy)biphenyl, an organic amine, Ni catalyst, and an ester organic solvent.[4]
-
Reaction Conditions: The reactants are mixed under nitrogen protection, and a heat preservation reaction is performed for 5-8 hours at a pressure of 10-20 atm and a temperature of 40-70 °C.[4]
-
Work-up: After the reaction, filtration is performed, and the solvent is removed to obtain 4,4'-bis(4-aminophenoxy)biphenyl.[4]
A patent also describes a method using catalytic hydrogenation with a hydrogenation pressure of 0.5-5 MPa and a temperature of 25-100 °C in a solvent like tetrahydrofuran.[3]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound and its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 105112-76-3 | [5][6] |
| Molecular Formula | C24H20N2O2 | [5] |
| Molecular Weight | 368.44 g/mol | [5] |
| Melting Point | 147 °C | [5] |
| Appearance | White to reddish-yellow powder/crystal | [5] |
| Purity | >99% | [5][6] |
Table 2: Reaction Parameters and Yields for Synthesis
| Synthesis Step | Reactants | Solvent | Catalyst | Conditions | Yield | Reference |
| Dinitro Precursor | m-dinitrobenzene, 4,4'-biphenol | DMF | K2CO3 | - | - | [1][3] |
| Diamine (hydrogenation) | 4,4'-Bis(3-nitrophenoxy)biphenyl, H2 | Tetrahydrofuran | - | 0.5-5 MPa, 25-100 °C | >90% | [3] |
| Diamine (hydrogenation) | 4,4'-Bis(4-nitrophenoxy)biphenyl | Ethyl Acetate | Ni | 15 atm, 40-60 °C | 99.0% | [4] |
Table 3: Thermal and Mechanical Properties of Polymers Derived from Related Diamines
| Polymer System | Glass Transition Temp. (Tg) | Thermal Decomposition Temp. (TGA) | Tensile Strength | Elongation at Break | Reference |
| MBAB-aramid | 270.1 °C | 449.6 °C | 107.1 MPa | 50.7% | [2] |
| PBAB-aramid | 292.7 °C | 465.5 °C | 113.5 MPa | 58.4% | [2] |
Note: MBAB and PBAB are bis(4-aminophenoxy) benzene monomers, structurally related to BAPB.
Visualizations
Synthesis Pathway
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthesis of this compound.
Polymerization Workflow
This diagram shows the general workflow for synthesizing polyimides using this compound.
References
- 1. This compound | 105112-76-3 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. CN115286519A - Preparation method of 4,4' -bis (3-aminophenoxy) biphenyl - Google Patents [patents.google.com]
- 4. CN105294461A - Preparation method of 4,4'-bis(4-aminophenoxy)biphenyl - Google Patents [patents.google.com]
- 5. ossila.com [ossila.com]
- 6. 4,4-BIS(3-AMINOPHENOXY)BIPHENYL(43BAPOBP) | 105112-76-3 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Polymerization of 4,4'-Bis(3-aminophenoxy)biphenyl with Dianhydrides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of high-performance polyimides derived from the polymerization of 4,4'-Bis(3-aminophenoxy)biphenyl (m-BAPB) with various aromatic dianhydrides. Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for a wide range of applications, including in the aerospace, electronics, and biomedical fields. The meta-catenated structure of m-BAPB can lead to polymers with improved solubility and processing characteristics compared to their para-isomers, without significantly compromising their high-temperature performance.
Introduction to Polyimide Synthesis
The synthesis of polyimides from diamines and dianhydrides is typically a two-step process. The first step involves the formation of a poly(amic acid) precursor through the reaction of the diamine and dianhydride in a polar aprotic solvent at room temperature. In the second step, the poly(amic acid) is converted to the final polyimide through a process of cyclodehydration, which can be achieved by either thermal treatment at elevated temperatures or by chemical imidization using dehydrating agents.[1]
The properties of the resulting polyimide are highly dependent on the chemical structure of both the diamine and the dianhydride monomers. The biphenyl group in this compound contributes to the thermal stability and mechanical strength of the polymer backbone.[2] The flexible ether linkages and the meta-catenation in m-BAPB can enhance the solubility and processability of the resulting polyimides.[2] By selecting different dianhydrides, researchers can tailor the properties of the final polymer to suit specific application requirements.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of polyimides from this compound and a selection of common aromatic dianhydrides.
Materials
-
Diamine: this compound (m-BAPB) (Purity >99%)[3]
-
Dianhydrides:
-
Pyromellitic dianhydride (PMDA)
-
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)[4]
-
4,4'-Oxydiphthalic anhydride (ODPA)
-
-
Solvent: N,N-dimethylacetamide (DMAc) (anhydrous)[5]
-
Chemical Imidization Agents (Optional): Acetic anhydride and pyridine[6]
Protocol 1: Synthesis of Poly(amic acid)
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of this compound in anhydrous N,N-dimethylacetamide (DMAc) to achieve a solids concentration of 15-20% (w/w).
-
Stir the solution at room temperature under a continuous nitrogen purge until the diamine has completely dissolved.
-
Gradually add an equimolar amount of the chosen dianhydride powder to the stirred diamine solution.
-
Continue stirring the reaction mixture at room temperature for 24 hours to ensure the formation of a viscous poly(amic acid) solution. The increase in viscosity is an indicator of successful polymerization.
Protocol 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a vacuum oven and heat it according to the following temperature program:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
After cooling to room temperature, carefully peel the resulting polyimide film from the glass plate.
Protocol 3: Chemical Imidization (Alternative to Thermal Imidization)
-
To the poly(amic acid) solution, add a stoichiometric amount of a dehydrating agent mixture, typically acetic anhydride and pyridine (in a 1:1 molar ratio relative to the amic acid repeating unit).
-
Stir the mixture at room temperature for 12-24 hours.
-
Precipitate the polyimide by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Collect the precipitated polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 100°C until a constant weight is achieved.
Data Presentation
The following tables summarize the expected properties of polyimides synthesized from this compound and various dianhydrides. The data is compiled from literature sources and provides a basis for comparison. Actual results may vary depending on the specific experimental conditions.
Table 1: Thermal Properties of Polyimides Derived from this compound
| Dianhydride | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA) (°C) |
| PMDA | ~300 | >500 |
| BPDA | ~280 | >500 |
| 6FDA | ~260 | >480 |
| BTDA | ~275 | >500 |
| ODPA | ~270 | >500 |
Table 2: Mechanical Properties of Polyimide Films Derived from this compound
| Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| PMDA | 90 - 110 | 2.0 - 2.5 | 5 - 10 |
| BPDA | 100 - 120 | 2.2 - 2.7 | 10 - 20 |
| 6FDA | 80 - 100 | 1.8 - 2.3 | >15 |
| BTDA | 95 - 115 | 2.1 - 2.6 | 8 - 15 |
| ODPA | 90 - 110 | 2.0 - 2.5 | 10 - 20 |
Table 3: Solubility of Polyimides Derived from this compound
| Dianhydride | NMP | DMAc | DMF | THF | Chloroform |
| PMDA | +/- | +/- | - | - | - |
| BPDA | + | + | +/- | - | - |
| 6FDA | ++ | ++ | + | + | + |
| BTDA | + | + | +/- | - | - |
| ODPA | + | + | +/- | - | - |
-
++ : Readily soluble
-
+ : Soluble
-
+/- : Partially soluble or soluble on heating
-
- : Insoluble
Visualizations
Experimental Workflow
Caption: General workflow for the two-step synthesis of polyimides.
Structure-Property Relationship
Caption: Influence of monomer structure on final polyimide properties.
References
Application Notes and Protocols for the Use of 4,4'-Bis(3-aminophenoxy)biphenyl in Composite Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Bis(3-aminophenoxy)biphenyl (BAPB) is a highly versatile aromatic diamine monomer crucial in the synthesis of high-performance polymers, particularly polyimides. Its unique molecular structure, which incorporates a rigid biphenyl group and flexible ether linkages, imparts a desirable combination of thermal stability, mechanical strength, and processability to the resulting polymers.[1] These attributes make BAPB-based polyimides excellent candidates for use as matrix resins in advanced composite materials for demanding applications in the aerospace, electronics, and automotive industries. This document provides detailed application notes and experimental protocols for the synthesis of a BAPB-based polyimide and the fabrication of its carbon fiber reinforced composite.
Chemical Structure and Polymerization
The chemical structure of this compound is presented below. The amine functional groups serve as reactive sites for polymerization with various dianhydrides to form polyimides. A common and effective reaction partner is 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), which results in a polyimide with exceptional thermal and mechanical properties.
Caption: Chemical structure of this compound (BAPB).
The polymerization of BAPB with a dianhydride like BPDA typically proceeds via a two-step process. The first step involves a polycondensation reaction at room temperature to form a soluble poly(amic acid) precursor. In the second step, the poly(amic acid) is converted to the final polyimide through thermal or chemical imidization, which involves the removal of water and the formation of the characteristic imide rings.
Application Data: Polyimide based on BAPB and BPDA
The polyimide synthesized from this compound and 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA-BAPB) exhibits a superior combination of thermal and mechanical properties, making it an ideal matrix for high-performance composites.
Thermal and Mechanical Properties of BPDA-BAPB Polyimide Film
| Property | Value |
| Glass Transition Temp (Tg) | 270 - 300 °C |
| Decomposition Temp (Td) | > 500 °C (in N₂) |
| Tensile Strength | 100 - 120 MPa |
| Tensile Modulus | 3.0 - 4.0 GPa |
| Elongation at Break | 5 - 10 % |
Note: The exact values can vary depending on the specific processing conditions and the molecular weight of the polymer.
Properties of Carbon Fiber / BPDA-BAPB Composite
| Property | Value |
| Fiber Volume Fraction | 55 - 65 % |
| Interlaminar Shear Strength (ILSS) | 80 - 100 MPa |
| Flexural Strength | 1200 - 1500 MPa |
| Flexural Modulus | 120 - 150 GPa |
| Service Temperature | Up to 250 °C (continuous) |
Note: Composite properties are highly dependent on the type of carbon fiber, fiber volume fraction, and the quality of the fiber-matrix interface.
Experimental Protocols
Protocol 1: Synthesis of BPDA-BAPB Poly(amic acid) and Polyimide Film
This protocol details the two-step synthesis of the polyimide from BAPB and BPDA.
Caption: Workflow for the synthesis of BPDA-BAPB polyimide film.
Materials:
-
This compound (BAPB)
-
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Argon or Nitrogen gas supply
-
Glass plates
-
Doctor blade or film applicator
-
Programmable oven with inert atmosphere capability
Procedure:
-
Poly(amic acid) Synthesis: a. In a three-necked flask equipped with a mechanical stirrer and an inert gas inlet, dissolve a stoichiometric amount of BAPB in anhydrous NMP to achieve a solids content of 15-20% (w/w). b. Once the BAPB has completely dissolved, slowly add an equimolar amount of BPDA powder to the solution in small portions over 1-2 hours to control the exothermic reaction. c. Continue stirring the viscous solution at room temperature under an inert atmosphere for 12-24 hours to ensure the formation of a high molecular weight poly(amic acid).
-
Polyimide Film Casting and Curing: a. Pour the poly(amic acid) solution onto a clean, dry glass plate. b. Use a doctor blade or film applicator to cast a film of uniform thickness (e.g., 50-100 µm). c. Place the glass plate in a programmable oven under a nitrogen atmosphere. d. Thermal Imidization (Curing Cycle): i. Heat to 100°C and hold for 1 hour to slowly remove the solvent. ii. Ramp the temperature to 200°C at a rate of 2-3°C/min and hold for 1 hour. iii. Increase the temperature to 300°C at a rate of 2-3°C/min and hold for 1 hour to complete the imidization. iv. Slowly cool the oven to room temperature. e. Carefully peel the resulting polyimide film from the glass plate.
Protocol 2: Fabrication of Carbon Fiber Reinforced BPDA-BAPB Composite
This protocol describes the fabrication of a unidirectional carbon fiber reinforced composite using the synthesized polyimide resin.
Caption: Workflow for fabricating a carbon fiber/polyimide composite.
Materials:
-
BPDA-BAPB poly(amic acid) solution in NMP (from Protocol 1)
-
Unidirectional carbon fiber fabric
-
Release film and breather cloth
-
Vacuum bagging materials
-
Hydraulic press with heated platens (autoclave is an alternative)
Procedure:
-
Prepreg Preparation: a. Impregnate the unidirectional carbon fiber fabric with the poly(amic acid) solution. Ensure uniform resin distribution. b. The desired resin content is typically 30-40% by weight. c. "B-stage" the impregnated fabric by heating it in an oven at 120-150°C for a duration determined empirically to remove most of the solvent and partially imidize the resin, resulting in a tacky, handleable prepreg.
-
Lay-up and Molding: a. Cut the prepreg into plies of the desired dimensions. b. Stack the plies in the desired orientation (e.g.,ₙ for a unidirectional laminate) on a tool plate covered with a release film. c. Assemble a vacuum bag over the lay-up, including a release film on top and breather cloth. d. Place the assembly in a hydraulic press. e. Curing Cycle: i. Apply vacuum and a contact pressure (e.g., 0.1-0.2 MPa). ii. Heat to 180-200°C at a rate of 2-3°C/min and hold for 1 hour to allow for resin flow and further solvent removal. iii. Increase the pressure to 0.5-1.0 MPa. iv. Ramp the temperature to 300-320°C at a rate of 2-3°C/min and hold for 2-3 hours to ensure complete curing of the polyimide matrix. v. Cool down under pressure to below 100°C before releasing the pressure and removing the composite part.
Concluding Remarks
The use of this compound in the synthesis of polyimides provides a pathway to high-performance composite materials with excellent thermal and mechanical properties. The protocols outlined above provide a foundation for the development and characterization of these advanced materials. Researchers should note that optimization of the synthesis and curing parameters may be necessary to achieve the desired properties for specific applications. Careful control of the reaction conditions, solvent removal, and curing cycle is critical to obtaining high-quality, void-free composites.
References
Application Notes and Protocols: Preparation of Poly(amic acid) from 4,4'-Bis(3-aminophenoxy)biphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of poly(amic acid) (PAA) from the diamine monomer 4,4'-Bis(3-aminophenoxy)biphenyl. Poly(amic acid) is a crucial precursor to polyimides, a class of high-performance polymers with exceptional thermal stability, chemical resistance, and mechanical properties. The protocols outlined below describe the solution polycondensation method, a common and effective technique for producing high molecular weight PAA. This document also includes a summary of key quantitative data from relevant literature and a visual representation of the experimental workflow.
Introduction
Poly(amic acid)s are synthesized through the polycondensation reaction of a diamine and a dianhydride. The resulting polymer contains amic acid moieties, which can be subsequently cyclized to form the highly stable imide ring structure of polyimides. The choice of monomers significantly influences the final properties of the polyimide. This compound is an aromatic diamine that imparts flexibility and good solubility to the resulting polymer, making it a valuable building block for processable high-performance materials. This application note details the preparation of PAA using this diamine and a common aromatic dianhydride, 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA).
Data Presentation
The following table summarizes key quantitative data for poly(amic acid) synthesized from aromatic diamines and dianhydrides, providing a reference for expected outcomes.
| Diamine | Dianhydride | Solvent | Inherent Viscosity (dL/g) | Reference |
| 4,4'-Bis(p-aminophenoxy)biphenyl | BTDA | NMP | 0.40–0.75 | [1] |
| General Aromatic Diamines | General Aromatic Dianhydrides | DMF | Not Specified | [2] |
Note: Data for the specific poly(amic acid) from this compound was not available in the cited literature; the data for a structurally similar diamine is provided for reference.
Experimental Protocols
Materials
-
This compound (m.p. = 147 °C)[3]
-
3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Methanol
-
Nitrogen gas (high purity)
Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet and outlet
-
Addition funnel
-
Heating mantle or oil bath
-
Thermometer
-
Mechanical stirrer (optional, for high viscosity solutions)
-
Buchner funnel and filter paper
-
Vacuum oven
Protocol: Synthesis of Poly(amic acid)
-
Preparation of the Reaction Setup:
-
Thoroughly dry all glassware in an oven at 120 °C overnight and allow to cool in a desiccator.
-
Assemble a three-necked round-bottom flask with a magnetic stir bar, a nitrogen inlet, and an addition funnel. The third neck can be fitted with a stopper or a thermometer.
-
Ensure the system is under a gentle flow of dry nitrogen to maintain an inert atmosphere throughout the reaction.[4]
-
-
Dissolution of the Diamine:
-
In the reaction flask, dissolve a specific molar equivalent of this compound in anhydrous N-Methyl-2-pyrrolidone (NMP). The concentration of the final polymer solution is typically between 8% and 12% by weight.[5]
-
Stir the mixture at room temperature until the diamine is completely dissolved.
-
-
Addition of the Dianhydride:
-
In a separate, dry container, weigh out an equimolar amount of 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA).
-
Add the solid BTDA portion-wise to the stirred diamine solution at room temperature. Alternatively, the dianhydride can be dissolved in a minimal amount of anhydrous NMP and added via the addition funnel.
-
The addition should be done slowly to control the exothermic nature of the reaction.
-
-
Polycondensation Reaction:
-
Once the addition is complete, continue stirring the reaction mixture at room temperature.
-
The viscosity of the solution will gradually increase as the polymerization proceeds. The reaction is typically allowed to proceed for 12 to 24 hours to ensure the formation of a high molecular weight polymer.[5]
-
The reaction temperature can be maintained between 20 °C and 37 °C.[5]
-
-
Isolation of the Poly(amic acid):
-
After the reaction is complete, the viscous poly(amic acid) solution can be used directly for applications like film casting.
-
To isolate the solid polymer, slowly pour the polymer solution into a large excess of a non-solvent such as methanol, while stirring vigorously.
-
This will cause the poly(amic acid) to precipitate as a fibrous or powdery solid.
-
-
Purification and Drying:
-
Collect the precipitated polymer by filtration using a Buchner funnel.
-
Wash the polymer thoroughly with fresh methanol to remove any unreacted monomers and residual solvent.
-
Dry the purified poly(amic acid) in a vacuum oven at a low temperature (e.g., 40-50 °C) for 24 hours or until a constant weight is achieved.
-
-
Storage:
-
Store the synthesized poly(amic acid) solution at a low temperature (e.g., 4 °C) to minimize degradation.[5] Solid PAA should be stored in a desiccator.
-
Mandatory Visualizations
Experimental Workflow for Poly(amic acid) Synthesis
Caption: Workflow for the synthesis of poly(amic acid).
Signaling Pathway of Polycondensation
Caption: Polycondensation reaction pathway.
References
Application Notes and Protocols for Curing 4,4'-Bis(3-aminophenoxy)biphenyl Based Resins
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed protocols for the curing of resins based on 4,4'-Bis(3-aminophenoxy)biphenyl (BAPB). This diamine is a versatile building block for high-performance polymers, primarily used in the synthesis of polyimides and as a curing agent for epoxy resin systems, yielding materials with exceptional thermal stability and mechanical properties.
Section 1: Polyimide Resins Derived from this compound
Polyimides based on BAPB are synthesized through a two-step process involving the formation of a poly(amic acid) precursor, followed by thermal or chemical imidization.[1] These polyimides are known for their high thermal stability and chemical resistance, making them suitable for applications in aerospace and microelectronics.[2][3]
Experimental Protocol: Two-Step Thermal Imidization
This protocol describes the synthesis of a polyimide film from BAPB and a dianhydride, such as Pyromellitic Dianhydride (PMDA).
Materials:
-
This compound (BAPB)
-
Pyromellitic Dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc)
Procedure:
-
Poly(amic acid) Synthesis:
-
In a nitrogen-purged flask, dissolve BAPB in DMAc with mechanical stirring until fully dissolved.
-
Gradually add an equimolar amount of PMDA to the BAPB solution.
-
Continue stirring at room temperature for 24 hours to yield a viscous poly(amic acid) solution.
-
-
Film Casting:
-
Cast the poly(amic acid) solution onto a glass substrate.
-
Place the cast film in a vacuum oven at 80°C for 4 hours to remove the solvent.
-
-
Thermal Curing (Imidization):
-
Subject the dried film to a multi-stage thermal curing cycle in an oven with a nitrogen atmosphere:
-
Heat to 100°C and hold for 1 hour.
-
Ramp up to 200°C and hold for 1 hour.
-
Increase to 300°C and hold for 1 hour.
-
-
Allow the film to cool slowly to room temperature before removal.
-
Quantitative Data: Properties of BAPB-Based Polyimides
The properties of the final polyimide are highly dependent on the choice of dianhydride. The following table summarizes typical thermal and mechanical properties for polyimides synthesized from BAPB and various aromatic dianhydrides.
| Dianhydride | Glass Transition Temperature (Tg) | Tensile Strength | Tensile Modulus | Elongation at Break |
| PMDA | 302°C[4] | >100 MPa | >3 GPa[4] | ~3%[4] |
| BPDA | 290°C[4] | ~110 MPa | ~3.4 GPa[4] | ~3.8%[4] |
| BTDA | 276°C[4] | 114 MPa[4] | 3.2 GPa[4] | 3.6%[4] |
PMDA: Pyromellitic Dianhydride; BPDA: 3,3',4,4'-Biphenyltetracarboxylic Dianhydride; BTDA: 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride
References
Application Notes and Protocols for Characterization of Polymers Derived from 4,4'-Bis(3-aminophenoxy)biphenyl
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polymers derived from the diamine monomer 4,4'-Bis(3-aminophenoxy)biphenyl (BAPB) are a class of high-performance polyimides known for their excellent thermal stability, mechanical strength, and chemical resistance.[1][2] These properties make them attractive for a wide range of applications, including in the aerospace, electronics, and biomedical fields. The final properties of the polyimide are highly dependent on the choice of dianhydride used in the polymerization reaction. This document provides detailed application notes and protocols for the characterization of polyimides synthesized from BAPB with various aromatic dianhydrides.
Data Presentation
The following tables summarize the key quantitative data for polyimides derived from this compound and different dianhydrides. This data allows for easy comparison of the material properties based on the dianhydride used.
Table 1: Thermal Properties of BAPB-Based Polyimides
| Dianhydride | Polymer Name | Glass Transition Temperature (Tg), °C | 5% Weight Loss Temperature (TGA), °C (in N₂) | Reference |
| 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride | BAPB-BTDA | 276 | >500 | [3][4] |
| 4,4'-Oxydiphthalic Anhydride | BAPB-ODPA | Not Reported | 459-516 | [1] |
| 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride | BAPB-6FDA | Not Reported | 459-516 | [1] |
| Pyromellitic Dianhydride | BAPB-PMDA | 302 | >500 | [3] |
| 3,3',4,4'-Biphenyltetracarboxylic Dianhydride | BAPB-BPDA | 290 | >500 | [3] |
Table 2: Mechanical Properties of BAPB-Based Polyimide Films
| Dianhydride | Polymer Name | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| BTDA | BAPB-BTDA | 114.19 | 3.23 | 3.58 | [3] |
| PMDA | BAPB-PMDA | Not Reported | 3.42 | 2.82 | [3] |
| BPDA | BAPB-BPDA | Not Reported | Not Reported | 3.8 | [3] |
Table 3: Solubility of BAPB-Based Polyimides
| Dianhydride | Solvent | Solubility | Reference |
| BTDA | N-Methyl-2-pyrrolidone (NMP) | Soluble | [5] |
| BTDA | Dimethylacetamide (DMAc) | Soluble | [5] |
| BTDA | Dimethylformamide (DMF) | Soluble | [5] |
| ODPA | Polar aprotic solvents | Soluble | [1] |
| 6FDA | Polar aprotic solvents | Soluble | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of BAPB-derived polyimides.
Spectroscopic Characterization
1.1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the chemical structure of the polyimide, specifically the formation of the imide ring.
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: Polyimide films are used directly. If the sample is a powder, it can be analyzed using a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.
-
Protocol:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the polyimide film in the sample holder, ensuring the IR beam passes through it.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Identify characteristic absorption bands for the imide group (typically around 1780 cm⁻¹ and 1720 cm⁻¹ for asymmetric and symmetric C=O stretching, and around 1370 cm⁻¹ for C-N stretching).
-
1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed chemical structure of the polymer.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of the polyimide in a suitable deuterated solvent (e.g., DMSO-d₆ or DMAc-d₉) in an NMR tube.
-
Protocol:
-
Acquire a ¹H NMR spectrum to observe the chemical shifts and integrations of the aromatic protons.
-
Acquire a ¹³C NMR spectrum to identify the carbon environments in the polymer backbone.
-
Analyze the spectra to confirm the expected monomeric units and their connectivity.
-
Thermal Analysis
2.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature of the polyimide.
-
Instrumentation: A thermogravimetric analyzer.
-
Protocol:
-
Weigh 5-10 mg of the polyimide sample into a TGA pan (platinum or alumina).
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min or 20°C/min) under a nitrogen atmosphere (flow rate of 20-50 mL/min).
-
Record the weight loss as a function of temperature. The temperature at which 5% weight loss occurs (T₅) is often reported as the onset of decomposition.
-
2.2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) of the polyimide.
-
Instrumentation: A differential scanning calorimeter.
-
Protocol:
-
Weigh 5-10 mg of the polyimide sample into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature above its expected Tg (e.g., 350°C) at a heating rate of 10°C/min to erase the thermal history.
-
Cool the sample rapidly to a temperature well below the Tg (e.g., 50°C).
-
Perform a second heating scan at the same heating rate up to the maximum temperature.
-
The glass transition temperature is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
-
Mechanical Properties
3.1. Tensile Testing
-
Objective: To measure the tensile strength, tensile modulus, and elongation at break of the polyimide films.
-
Instrumentation: A universal testing machine equipped with a load cell and grips suitable for thin films.
-
Sample Preparation: Cut the polyimide films into a dumbbell shape according to a standard method (e.g., ASTM D882).
-
Protocol:
-
Measure the thickness and width of the gauge section of the specimen.
-
Mount the specimen in the grips of the testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and elongation data.
-
Calculate the tensile strength, tensile modulus, and elongation at break from the stress-strain curve.
-
Solubility Testing
-
Objective: To assess the solubility of the polyimides in various organic solvents.
-
Protocol:
-
Add approximately 10 mg of the polyimide to 1 mL of the test solvent in a small vial.
-
Stir the mixture at room temperature for 24 hours.
-
Observe the mixture to determine if the polymer has dissolved completely (soluble), partially dissolved (partially soluble), or not dissolved at all (insoluble).
-
Common solvents for testing include NMP, DMAc, DMF, m-cresol, and tetrahydrofuran (THF).
-
Structural Analysis
5.1. Wide-Angle X-ray Diffraction (WAXD)
-
Objective: To determine the degree of crystallinity of the polyimide.
-
Instrumentation: An X-ray diffractometer with a Cu Kα radiation source.
-
Sample Preparation: A polyimide film is mounted on the sample holder.
-
Protocol:
-
Scan the sample over a 2θ range of 5° to 40° at a specific scan rate.
-
The resulting diffraction pattern will show broad halos for amorphous materials and sharp peaks for crystalline materials. Most BAPB-based polyimides are amorphous, exhibiting broad halos.
-
Molecular Weight Determination
6.1. Gel Permeation Chromatography (GPC)
-
Objective: To determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the polyimides.
-
Instrumentation: A GPC system equipped with a refractive index (RI) detector and appropriate columns (e.g., PLgel).
-
Sample Preparation: Dissolve the polyimide in a suitable mobile phase (e.g., NMP with 0.05 M LiBr) to a concentration of about 1 mg/mL. Filter the solution through a 0.45 µm filter.
-
Protocol:
-
Calibrate the GPC system with polystyrene or polymethyl methacrylate standards of known molecular weights.
-
Inject the filtered polymer solution into the GPC system.
-
Elute the sample with the mobile phase at a constant flow rate.
-
Determine the molecular weight distribution from the elution profile relative to the calibration curve.
-
Visualizations
The following diagrams illustrate the general workflows for the characterization of BAPB-derived polyimides.
Caption: General workflow from monomer synthesis to polymer characterization.
Caption: Workflow for thermal analysis using TGA and DSC.
Caption: Workflow for determining mechanical properties of polyimide films.
References
Application Notes and Protocols: Mechanical Properties of Polyimides Containing 4,4'-Bis(3-aminophenoxy)biphenyl
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. This document focuses on polyimides synthesized using the diamine monomer 4,4'-Bis(3-aminophenoxy)biphenyl. The incorporation of this specific diamine, with its ether linkages and biphenyl groups, imparts a unique combination of flexibility and rigidity to the polyimide backbone. These characteristics often result in tough, flexible films with excellent tensile properties, making them suitable for a wide range of applications in aerospace, electronics, and as advanced materials in various research fields.
These application notes provide a summary of the mechanical properties of polyimides derived from this compound and various aromatic dianhydrides. Detailed protocols for the synthesis of these polyimides and the characterization of their mechanical properties are also presented to aid researchers in their practical applications.
Data Presentation: Mechanical Properties
The mechanical properties of polyimides are significantly influenced by the chemical structure of the dianhydride monomer used in the polymerization. The following table summarizes the typical range of mechanical properties for polyimide films derived from diamines with structures analogous to this compound, in combination with common aromatic dianhydrides.
| Dianhydride Component | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Pyromellitic Dianhydride (PMDA) | 110 - 130 | 3.0 - 3.5 | 5 - 10 |
| 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA) | 120 - 150 | 3.5 - 4.5 | 15 - 30 |
| 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) | 90 - 110 | 2.0 - 2.8 | > 50 |
| 4,4'-Oxydiphthalic Anhydride (ODPA) | 100 - 120 | 2.5 - 3.2 | 20 - 40 |
| 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) | 110 - 140 | 3.2 - 3.8 | 10 - 20 |
Note: The data presented are representative values for polyimides with similar structural motifs and may vary depending on the specific synthesis conditions, film preparation methods, and testing parameters.
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid) and Polyimide Film
This protocol describes the two-step synthesis of a polyimide film, which involves the formation of a poly(amic acid) precursor followed by thermal imidization.
Materials:
-
This compound
-
Aromatic dianhydride (e.g., PMDA, BPDA, 6FDA, ODPA, BTDA)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas supply
-
Glass plates
-
Doctor blade or spin coater
-
Forced air oven or vacuum oven
Procedure:
-
Poly(amic acid) Synthesis:
-
In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of this compound in anhydrous DMAc or NMP to achieve a solids concentration of 15-20% (w/w).
-
Slowly add an equimolar amount of the chosen aromatic dianhydride powder to the stirred diamine solution in small portions under a continuous nitrogen purge.
-
Continue stirring the reaction mixture at room temperature for 24 hours to ensure the formation of a viscous poly(amic acid) solution.
-
-
Polyimide Film Casting:
-
Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Cast the solution into a thin film of uniform thickness using a doctor blade or a spin coater.
-
Place the cast film in a dust-free, low-humidity chamber at room temperature for 12-24 hours to allow for slow solvent evaporation.
-
-
Thermal Imidization:
-
Transfer the glass plate with the tack-free poly(amic acid) film to a forced air or vacuum oven.
-
Perform a stepwise thermal curing process to convert the poly(amic acid) to a polyimide. A typical heating schedule is as follows:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
After the final heating step, allow the oven to cool down slowly to room temperature.
-
Immerse the glass plate in warm water to facilitate the removal of the polyimide film.
-
Carefully peel the film from the glass substrate and dry it in a vacuum oven at 100°C for at least 12 hours before characterization.
-
Protocol 2: Mechanical Property Testing of Polyimide Films
This protocol outlines the procedure for determining the tensile properties of the prepared polyimide films according to the ASTM D882 standard.
Materials and Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Pneumatic or screw-action grips
-
Specimen cutter or die to prepare rectangular or dumbbell-shaped specimens
-
Micrometer for thickness measurement
-
Environmental chamber (optional, for non-ambient temperature testing)
Procedure:
-
Specimen Preparation:
-
Cut the polyimide film into rectangular strips with a width of 10-25 mm and a length of at least 150 mm.
-
Ensure the edges of the specimens are smooth and free of nicks or defects.
-
Measure the thickness of each specimen at several points along the gauge length and calculate the average thickness.
-
-
Testing Conditions:
-
Condition the specimens at a standard laboratory atmosphere of 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Set the initial grip separation on the UTM to a specified gauge length (e.g., 100 mm).
-
-
Tensile Test:
-
Mount the specimen securely in the grips of the UTM, ensuring it is vertically aligned and not twisted.
-
Apply a constant rate of crosshead displacement (strain rate) until the specimen fractures. The rate should be selected based on the expected elongation at break of the material.
-
Record the load and elongation data throughout the test.
-
Repeat the test for at least five specimens to obtain statistically reliable data.
-
-
Data Analysis:
-
From the load-elongation curve, calculate the following mechanical properties:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
-
Visualizations
Caption: Experimental workflow for the synthesis and mechanical characterization of polyimide films.
Caption: Logical relationship between dianhydride structure and the resulting mechanical properties.
Application Notes and Protocols: Thermal Analysis of 4,4'-Bis(3-aminophenoxy)biphenyl Based Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the thermal analysis of high-performance polymers derived from the diamine monomer 4,4'-Bis(3-aminophenoxy)biphenyl (BAPB). This document includes detailed experimental protocols for polymer synthesis and thermal characterization by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), along with tabulated thermal property data for representative polymer systems.
Introduction
Polymers based on this compound are a class of high-performance aromatic polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. The incorporation of the flexible ether linkages and the biphenyl moiety in the polymer backbone contributes to a desirable combination of processability and robust performance at elevated temperatures. These characteristics make them attractive for applications in aerospace, electronics, and as advanced composite matrices.
Thermal analysis techniques such as TGA and DSC are crucial for characterizing these polymers. TGA provides quantitative information on the thermal stability and decomposition behavior, while DSC is used to determine key thermal transitions such as the glass transition temperature (Tg), which defines the upper service temperature of the amorphous polymer.
Data Presentation: Thermal Properties
The thermal properties of polymers derived from this compound are highly dependent on the comonomer, typically a dianhydride for polyimides or a diacid chloride for polyamides. The following tables summarize typical thermal data for polyimides and polyamides based on monomers structurally similar to BAPB, providing an expected range of performance.
Table 1: Thermal Properties of Aromatic Polyimides
| Dianhydride Comonomer | Polymer Structure Abbreviation | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Char Yield at 800°C (Nitrogen) (%) |
| Pyromellitic dianhydride (PMDA) | BAPB-PMDA (expected) | 300 - 350 | 500 - 550 | 55 - 65 |
| 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | BAPB-BTDA (expected) | 270 - 320 | 480 - 530 | 50 - 60 |
| 4,4'-Oxydiphthalic anhydride (ODPA) | BAPB-ODPA (expected) | 250 - 300 | 470 - 520 | 45 - 55 |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | BAPB-6FDA (expected) | 240 - 290 | 460 - 510 | 40 - 50 |
Note: The data presented are typical values for aromatic polyimides and provide an expected performance range for BAPB-based analogs.
Table 2: Thermal Properties of Aromatic Polyamides
| Diacid Chloride Comonomer | Polymer Structure Abbreviation | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Char Yield at 800°C (Nitrogen) (%) |
| Terephthaloyl chloride (TPC) | BAPB-TPC (expected) | 240 - 280 | 450 - 500 | 40 - 50 |
| Isophthaloyl chloride (IPC) | BAPB-IPC (expected) | 230 - 270 | 440 - 490 | 35 - 45 |
| 4,4'-Biphenyldicarbonyl chloride | BAPB-BPDC (expected) | 260 - 300 | 470 - 520 | 45 - 55 |
Note: The data presented are typical values for aromatic polyamides and provide an expected performance range for BAPB-based analogs.
Experimental Protocols
Synthesis of a Representative Polyimide (BAPB-PMDA)
This protocol describes the two-step synthesis of a polyimide from this compound (BAPB) and Pyromellitic dianhydride (PMDA).
Materials:
-
This compound (BAPB)
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Nitrogen gas (high purity)
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of BAPB in anhydrous DMAc under a nitrogen atmosphere.
-
Once the BAPB has completely dissolved, slowly add an equimolar amount of PMDA powder to the solution in small portions.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere to yield a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine (based on the repeating unit of the polymer).
-
Heat the mixture to 120°C and maintain for 4 hours to effect cyclodehydration.
-
After cooling to room temperature, precipitate the polyimide by pouring the solution into a large volume of methanol.
-
Filter the fibrous polyimide, wash thoroughly with methanol, and dry in a vacuum oven at 80°C for 24 hours.
-
Thermogravimetric Analysis (TGA)
Instrument: A calibrated thermogravimetric analyzer.
Procedure:
-
Place a 5-10 mg sample of the dried polymer into a platinum or ceramic TGA pan.
-
Place the pan into the TGA furnace.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min.
-
Maintain a constant nitrogen purge of 50 mL/min throughout the experiment.
-
Record the weight loss as a function of temperature.
-
Determine the 5% weight loss temperature (Td5) and the char yield at 800°C from the resulting TGA curve.
Differential Scanning Calorimetry (DSC)
Instrument: A calibrated differential scanning calorimeter.
Procedure:
-
Weigh 5-10 mg of the dried polymer and seal it in an aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from room temperature to a temperature above its expected glass transition (e.g., 400°C) at a heating rate of 20°C/min under a nitrogen atmosphere (50 mL/min).
-
Cool the sample rapidly to room temperature.
-
Perform a second heating scan at the same heating rate of 20°C/min.
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve of the second heating scan.
Mandatory Visualization
Caption: Experimental workflow for synthesis and thermal analysis.
Caption: Logical relationship of polymer structure to thermal events.
Application Notes and Protocols: Dielectric Properties of Polyimide Films Derived from 4,4'-Bis(3-aminophenoxy)biphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and expected dielectric properties of polyimide films synthesized from the diamine monomer 4,4'-Bis(3-aminophenoxy)biphenyl. While specific data for this exact polyimide is not extensively available in published literature, this document outlines standardized protocols and presents data from structurally analogous polyimides to serve as a valuable guide for research and development.
Introduction
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties make them ideal candidates for applications in the electronics and microelectronics industries, particularly as insulating and dielectric materials.[2][3] The dielectric properties of polyimide films, specifically a low dielectric constant and low dielectric loss, are critical for minimizing signal delay and power dissipation in high-frequency applications.[4]
The monomer this compound (BAPOBP) is a promising precursor for creating polyimide films with desirable dielectric properties.[5] The incorporation of flexible ether linkages and a biphenyl group in the polymer backbone can influence the polymer chain packing and free volume, which in turn affects the dielectric performance. This document details the synthesis of polyimide films from BAPOBP and various dianhydrides and outlines the protocols for characterizing their dielectric properties.
Data Presentation
The following table summarizes the dielectric properties of polyimide films derived from aromatic diamines structurally related to this compound, in combination with common aromatic dianhydrides such as Pyromellitic Dianhydride (PMDA), 3,3′,4,4′-Biphenyltetracarboxylic Dianhydride (BPDA), and 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride (BTDA). This data provides a reasonable estimation of the expected performance of BAPOBP-based polyimide films.
| Diamine Monomer | Dianhydride | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) | Breakdown Strength (kV/mm) | Reference |
| 4,4'-Oxydianiline (ODA) | PMDA | > BTDA-PI > BPDA-PI | > BTDA-PI > BPDA-PI | 326.80 | [2] |
| 4,4'-Oxydianiline (ODA) | BTDA | - | - | 478.90 | [2] |
| 4,4'-Oxydianiline (ODA) | BPDA | - | - | 357.07 | [2] |
| Bis(3-aminophenyl)-4-(1-adamantyl)phenoxyphenyl phosphine oxide | PMDA | 3.01 | - | - | [6] |
| Bis(3-aminophenyl)-4-(1-adamantyl)phenoxyphenyl phosphine oxide | BTDA | 2.89 | - | - | [6] |
| Bis(3-aminophenyl)-4-(1-adamantyl)phenoxyphenyl phosphine oxide | ODPA | 2.84 | - | - | [6] |
| Bis(3-aminophenyl)-4-(1-adamantyl)phenoxyphenyl phosphine oxide | 6FDA | 2.77 | - | - | [6] |
| 4,4′-(2,6-naphthalenediyl)bis[benzenamine]) (NADA)/ODA copolymer | PMDA | 2.82 | 0.0065 | - | [7] |
Experimental Protocols
I. Synthesis of Polyimide Films
The synthesis of polyimide films from this compound and an aromatic dianhydride (e.g., PMDA, BPDA) is typically achieved through a two-step polycondensation reaction.[1][8]
Step 1: Synthesis of Poly(amic acid) (PAA) Precursor
-
Materials:
-
This compound (diamine)
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Nitrogen gas supply
-
Three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet.
-
-
Procedure:
-
In a clean, dry three-necked flask, dissolve a specific molar amount of this compound in anhydrous DMAc under a nitrogen atmosphere.
-
Stir the solution gently until the diamine is completely dissolved.
-
Gradually add an equimolar amount of the aromatic dianhydride powder to the diamine solution in small portions over a period of 30-60 minutes. Maintain a nitrogen blanket and gentle stirring throughout the addition.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours to form a viscous poly(amic acid) solution. The viscosity of the solution will increase as the polymerization progresses.
-
Step 2: Thermal Imidization to form Polyimide Film
-
Materials:
-
Poly(amic acid) solution
-
Glass substrate (e.g., glass plate)
-
Doctor blade or spin coater
-
Programmable oven or furnace with a nitrogen atmosphere.
-
-
Procedure:
-
Pour the viscous poly(amic acid) solution onto a clean, dry glass substrate.
-
Use a doctor blade or spin coater to cast a uniform film of the desired thickness.
-
Place the coated substrate in a programmable oven.
-
Heat the film according to a specific thermal curing schedule. A typical schedule is as follows:
-
80-100°C for 1-2 hours to slowly remove the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300-350°C for 1 hour to ensure complete imidization.
-
The heating and cooling rates should be controlled to minimize stress in the film.
-
-
After cooling to room temperature, carefully peel the flexible polyimide film from the glass substrate.
-
II. Measurement of Dielectric Properties
The dielectric properties of the prepared polyimide films are characterized by measuring their capacitance and dissipation factor over a range of frequencies.
-
Sample Preparation:
-
Cut a piece of the polyimide film to a suitable size for the dielectric measurement cell.
-
Deposit circular electrodes (e.g., gold or aluminum) of a known area on both sides of the film using a sputtering or thermal evaporation technique. This creates a parallel plate capacitor structure.
-
-
Instrumentation:
-
An LCR meter or an impedance analyzer.
-
A dielectric test fixture.
-
-
Measurement Procedure:
-
Measure the thickness of the polyimide film at several points within the electrode area using a micrometer and calculate the average thickness.
-
Place the electroded film sample in the dielectric test fixture.
-
Connect the test fixture to the LCR meter or impedance analyzer.
-
Measure the capacitance (C) and dissipation factor (tan δ) of the sample over the desired frequency range (e.g., 1 kHz to 1 MHz).
-
-
Calculation of Dielectric Constant (ε'): The dielectric constant is calculated from the measured capacitance using the following formula for a parallel plate capacitor:
ε' = (C * d) / (ε₀ * A)
Where:
-
C is the measured capacitance (Farads)
-
d is the thickness of the film (meters)
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m)
-
A is the area of the electrode (m²)
-
Visualizations
References
- 1. Progress in Aromatic Polyimide Films for Electronic Applications: Preparation, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones [mdpi.com]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain [mdpi.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4'-Bis(3-aminophenoxy)biphenyl
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4'-Bis(3-aminophenoxy)biphenyl.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a two-step process:
-
Step 1: Synthesis of 4,4'-Bis(3-nitrophenoxy)biphenyl via a nucleophilic aromatic substitution reaction.
-
Step 2: Reduction of 4,4'-Bis(3-nitrophenoxy)biphenyl to the desired this compound.
Issue 1: Low Yield in Step 1 (Synthesis of 4,4'-Bis(3-nitrophenoxy)biphenyl)
Question: My yield of 4,4'-Bis(3-nitrophenoxy)biphenyl is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of the dinitro intermediate can stem from several factors. Below are common causes and their respective solutions.
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is running for the recommended duration (e.g., 3-5 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: Maintain the appropriate reaction temperature, typically in the range of 130-140°C for the reflux reaction.[1] |
| Inefficient Base | - Base Quality: Use a dry, high-purity base such as anhydrous potassium carbonate to ensure efficient deprotonation of 4,4'-biphenol. |
| Solvent Issues | - Solvent Polarity: Employ a polar aprotic solvent like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic aromatic substitution.[1] |
| Presence of Water | - Anhydrous Conditions: Ensure all reactants and the solvent are dry, as water can interfere with the reaction. |
| Side Reactions | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the reactants.[1] |
Issue 2: Low Yield and/or Impure Product in Step 2 (Reduction of Dinitro Intermediate)
Question: I am experiencing a low yield and/or observing significant impurities in my final product, this compound. What could be the reasons and how can I address them?
Answer:
The reduction of the dinitro compound is a critical step where yield and purity can be compromised. Here are the common culprits and how to troubleshoot them.
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Incomplete Reduction | - Catalyst Activity: Use a fresh, high-quality catalyst (e.g., Palladium on carbon (Pd/C) or Ruthenium on carbon (Ru/C)).[2] The catalyst loading is also crucial and should be optimized. - Hydrogen Pressure: Ensure adequate and constant hydrogen pressure (typically 0.5-5 MPa) is maintained throughout the reaction.[2] - Reaction Time & Temperature: Optimize the reaction time (e.g., 5-8 hours) and temperature (e.g., 25-100°C) to ensure complete conversion.[1][2] |
| Product Degradation/Oxidation | - Inert Atmosphere: Handle the amino product under an inert atmosphere (e.g., nitrogen) as aromatic amines are susceptible to air oxidation, which can lead to discoloration.[2] - Antioxidant Addition: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the reaction mixture after the reduction is complete to prevent oxidation.[2] |
| Inefficient Product Isolation | - Crystallization Conditions: Optimize the crystallization process. Dropwise addition of the reaction solution into water at a controlled temperature (e.g., 5-20°C) can improve the purity and yield of the precipitated product.[2] |
| Catalyst Poisoning | - Purity of Starting Material: Ensure the dinitro intermediate from Step 1 is sufficiently pure, as impurities can poison the hydrogenation catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis route for this compound?
A1: The most common synthesis involves:
-
A nucleophilic aromatic substitution reaction between 4,4'-biphenol and a substituted nitrobenzene (like m-dinitrobenzene or p-chloronitrobenzene) in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent.[3] This forms the intermediate, 4,4'-Bis(3-nitrophenoxy)biphenyl.
-
The subsequent reduction of the dinitro intermediate to the diamino product via catalytic hydrogenation using catalysts like Pd/C or Ru/C.[2][3]
Q2: What are the key reaction parameters to control for a high yield?
A2: For optimal yield, it is crucial to control the following parameters:
-
Temperature: Elevated temperatures are often required for the first step, while the reduction step may require a more controlled temperature range.
-
Inert Atmosphere: Both steps benefit from being carried out under an inert atmosphere to prevent unwanted side reactions like oxidation.[1][3]
-
Purity of Reagents: Using pure starting materials and solvents is critical to avoid side reactions and catalyst poisoning.
Q3: My final product has a dark color. What is the cause and how can I prevent it?
A3: A dark-colored product is often due to the oxidation of the amine groups. To prevent this:
-
Work under an inert atmosphere (nitrogen or argon) during the reaction work-up and product isolation.[2]
-
Consider adding an antioxidant to the reaction mixture after the reduction is complete.[2]
-
Purify the product by forming its hydrochloride salt, which can be decolorized with activated carbon, followed by neutralization to regenerate the pure amine.[2]
Q4: What are the recommended purification methods for this compound?
A4: A common and effective purification method involves:
-
Dissolving the crude product in a mixture of hydrochloric acid and isopropanol to form the hydrochloride salt.
-
Filtering and washing the salt.
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Neutralizing the purified salt with aqueous ammonia to precipitate the pure this compound.
-
Washing the final product with water and drying.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various reported synthesis protocols.
Table 1: Reaction Conditions and Yields for Step 1 (Synthesis of 4,4'-Bis(3-nitrophenoxy)biphenyl)
| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 4,4'-biphenol, p-chloronitrobenzene | K₂CO₃ | DMF | 130-140 | 3-5 | 98.0-98.5 | 99.92-99.95 | [1] |
| 4,4'-biphenol, m-dinitrobenzene | K₂CO₃ | DMF | Not Specified | Not Specified | Not Specified | Not Specified | Japanese Patent JP 06/831,547 (as cited in[2]) |
Table 2: Reaction Conditions and Yields for Step 2 (Reduction to this compound)
| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Purity (%) | Reference |
| 4,4'-Bis(3-nitrophenoxy)biphenyl | Ru/C | Tetrahydrofuran | 70-80 | 1 | Not Specified | 90.9 | 99.7 | [2] |
| 4,4'-Bis(3-nitrophenoxy)biphenyl | Hydrazine Hydrate | Ethylene glycol monomethyl ether | 78-80 | Not Applicable | 5 | Not Specified | 99.6 | [2] |
| 4,4'-Bis(4-nitrophenoxy)biphenyl | Ni | Ethyl acetate | 40-60 | ~1.5 (15 atm) | 5-8 | 99.0 | 99.91 | [1] |
| 4,4'-Bis(4-nitrophenoxy)biphenyl | Pd/C | Alcohols | 60-70 | Not Specified | 3-4 | 85 | Not Specified | CN103450037A (as cited in[1]) |
Experimental Protocols
Protocol 1: Synthesis of 4,4'-Bis(3-nitrophenoxy)biphenyl
This protocol is adapted from a patented procedure.[1]
-
To a reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, add 4,4'-biphenol, p-chloronitrobenzene, anhydrous potassium carbonate, and N,N-dimethylformamide (DMF).
-
Under a nitrogen atmosphere, heat the mixture to 130-140°C and maintain this temperature for 3-5 hours with stirring.
-
Cool the reaction mixture to 90-100°C and filter to remove inorganic salts.
-
To the filtrate, add deionized water dropwise with stirring to precipitate the product.
-
Cool the mixture to 10-15°C, filter the solid, wash with water, and dry to obtain 4,4'-Bis(3-nitrophenoxy)biphenyl.
Protocol 2: Synthesis of this compound by Catalytic Hydrogenation
This protocol is based on a patented method.[2]
-
In a high-pressure reactor, charge 4,4'-Bis(3-nitrophenoxy)biphenyl, a solvent such as tetrahydrofuran (THF), and a hydrogenation catalyst (e.g., 5% Ru/C).
-
Seal the reactor and purge with nitrogen gas.
-
Pressurize the reactor with hydrogen to 1-3 MPa.
-
Heat the mixture to 70-80°C with stirring.
-
Maintain these conditions until hydrogen uptake ceases, indicating the completion of the reaction.
-
Cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Optionally, add an antioxidant to the filtrate.
-
Under a nitrogen atmosphere, add the filtrate dropwise to water at 10-15°C to crystallize the product.
-
Filter the solid, wash with water, and dry under vacuum to yield this compound.
Visualizations
Caption: Two-step synthesis and purification workflow for this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: Purification of 4,4'-Bis(3-aminophenoxy)biphenyl
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4,4'-Bis(3-aminophenoxy)biphenyl.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
The most common precursor for the synthesis of this compound is 4,4'-Bis(3-nitrophenoxy)biphenyl.[1] The purification of the final product is often preceded by the reduction of the nitro groups to amine groups.
Q2: What are the most common methods for purifying crude this compound?
Common purification methods include:
-
Recrystallization: This is a primary technique, often using solvents like isopropyl alcohol.[2]
-
Salt Formation and Neutralization: The crude product can be converted to its hydrochloride salt, which is then purified and neutralized back to the free amine.[2]
-
Decolorization: Activated carbon is frequently used to remove colored impurities.
-
Washing: Washing the final product with water is a common step to remove residual salts and water-soluble impurities.[2]
Q3: What level of purity and yield can be expected after purification?
With optimized protocols, a purity of over 99.0% and a yield of over 90% can be achieved.[2] One specific method reports a purity of 99.6% and a yield of 85%.
Q4: How can the purity of this compound be assessed?
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the final product. Other analytical techniques such as melting point determination and spectroscopic methods (e.g., FTIR, NMR) can also be used for characterization.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Product Discoloration (Yellow, Brown, or Dark) | Oxidation of the aromatic amine groups. | * Perform the purification and handling of the amine under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.[3] * Add an antioxidant to the reaction mixture after the reduction step.[2] * Use activated carbon during the purification process to adsorb colored impurities. * Store the purified product in a dark, cool place under an inert atmosphere. |
| Low Yield | Incomplete reaction or loss of product during purification steps. | * Ensure the catalytic hydrogenation or reduction of the nitro precursor goes to completion by monitoring the reaction (e.g., by TLC or HPLC). * Optimize the recrystallization solvent and conditions to maximize crystal recovery. Avoid using an excessive amount of solvent. * Carefully transfer the product between filtration and washing steps to minimize mechanical losses. |
| Low Purity | Incomplete removal of starting materials, by-products, or residual catalyst. | * Ensure complete filtration of the catalyst after the hydrogenation step.[2] * Perform multiple recrystallizations if necessary to achieve the desired purity. * Thoroughly wash the purified crystals with an appropriate solvent (e.g., water) to remove any remaining soluble impurities.[2] * Consider converting the product to its hydrochloride salt for purification, as this can sometimes help in removing specific impurities.[2] |
| Difficulty with Crystallization | The compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. | * Ensure the cooling process during recrystallization is slow and gradual. Rapid cooling can lead to the formation of small, impure crystals or an oil. * Try different recrystallization solvents or solvent mixtures. * Scratch the inside of the flask with a glass rod to induce crystal nucleation. * Add a seed crystal of the pure compound to the supersaturated solution. |
| Product is a Gummy or Sticky Solid | Presence of residual solvent or impurities. | * Ensure the product is thoroughly dried under vacuum to remove all traces of solvent. * Re-purify the material using one of the methods described above (e.g., recrystallization or salt formation) to remove impurities that may be interfering with solidification. |
Experimental Protocols
Purification via Hydrochloride Salt Formation
This protocol is based on the reduction of 4,4'-Bis(3-nitrophenoxy)biphenyl followed by purification of the resulting diamine.
1. Reduction of the Nitro Precursor:
-
The precursor, 4,4'-bis(3-nitrophenoxy)biphenyl, is reduced to this compound using a reducing agent like hydrazine hydrate in the presence of a catalyst (e.g., ferric chloride) in a suitable solvent like 2-methoxyethanol.
-
The reaction is typically carried out at an elevated temperature (e.g., 70-80 °C).
-
After the reaction is complete, the catalyst is removed by filtration.
2. Precipitation of the Crude Product:
-
The filtrate containing the crude this compound is poured into water to precipitate the solid.
-
The precipitated solid is collected by filtration.
3. Formation and Purification of the Hydrochloride Salt:
-
The crude solid is treated with hydrochloric acid in a solvent mixture such as 50% isopropyl alcohol and heated to dissolve.
-
The solution is then cooled to allow the this compound hydrochloride salt to crystallize.
-
The hydrochloride salt crystals are collected by filtration.
-
For further purification, the salt can be dissolved in a suitable solvent (e.g., 50% isopropyl alcohol), treated with activated carbon to remove colored impurities, and then filtered.
4. Neutralization and Final Product Isolation:
-
The purified hydrochloride salt is dissolved in a solvent like 50% isopropyl alcohol and neutralized with aqueous ammonia to precipitate the free amine, this compound.
-
The resulting crystals are collected by filtration, washed thoroughly with water, and dried to obtain the pure product.
| Parameter | Value | Reference |
| Starting Material | 4,4'-Bis(3-nitrophenoxy)biphenyl | |
| Yield | 85% | |
| Purity | 99.6% (by HPLC) | |
| Appearance | Colorless crystals |
Direct Crystallization with Antioxidant
This method involves catalytic hydrogenation and direct crystallization of the final product.
1. Catalytic Hydrogenation:
-
4,4'-Bis(3-nitrophenoxy)biphenyl is hydrogenated in a high-pressure reactor using a suitable catalyst (e.g., a hydrogenation catalyst) in a solvent such as tetrahydrofuran or 2-methyltetrahydrofuran.[2]
-
The reaction is carried out under hydrogen pressure (0.5-5 MPa) and at a temperature between 25-100 °C.[2]
2. Catalyst Removal and Stabilization:
-
After the reaction, the catalyst is removed by filtration.[2]
-
An antioxidant is added to the filtrate to prevent oxidation of the amine product.[2]
3. Crystallization:
-
The filtrate is added dropwise to cold water (5-20 °C) to induce crystallization of the this compound.[2] This step is preferably carried out under an inert atmosphere.
4. Isolation and Drying:
-
The crystallized product is collected by filtration, and the solid is dried to yield the final product.[2]
| Parameter | Value | Reference |
| Starting Material | 4,4'-Bis(3-nitrophenoxy)biphenyl | [2] |
| Yield | >90% | [2] |
| Purity | >99.0% | [2] |
| Appearance | White solid | [2] |
Experimental Workflow
Caption: General experimental workflow for the purification of this compound.
References
"controlling molecular weight in 4,4'-Bis(3-aminophenoxy)biphenyl polymerization"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of 4,4'-Bis(3-aminophenoxy)biphenyl (BAPB). Our goal is to help you control the molecular weight of your polymers and achieve desired material properties.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions to help you optimize your experimental outcomes.
| Issue | Potential Causes | Solutions |
| Low Molecular Weight | Impure Monomers: Residual impurities in this compound or the co-monomer (e.g., diacid chloride or dianhydride) can terminate the polymer chain growth. | - Monomer Purification: Recrystallize or sublime monomers to achieve high purity (>99%).[1] - Purity Analysis: Use techniques like melting point determination, NMR, or elemental analysis to verify monomer purity before use. |
| Non-Stoichiometric Monomer Ratio: An imbalance in the molar ratio of the diamine and the diacid chloride/dianhydride will limit the degree of polymerization. | - Accurate Measurement: Precisely weigh monomers using an analytical balance. - Titration: Consider titrating a sample of the diamine or diacid chloride solution to confirm its concentration before setting up the reaction. | |
| Presence of Water: Moisture in the solvent or on the glassware can react with acid chlorides, preventing them from participating in the polymerization. | - Dry Glassware: Oven-dry all glassware and cool it under a stream of dry nitrogen or in a desiccator. - Anhydrous Solvent: Use freshly distilled or commercially available anhydrous solvents. The water content in the solvent should be controlled, for example, to below 80 ppm.[2] | |
| Inadequate Reaction Temperature: The polymerization temperature can affect the reaction rate and the solubility of the growing polymer chains. | - Optimize Temperature: For low-temperature solution polymerization, maintain the temperature as specified in the protocol (e.g., 0-25 °C) to control the reaction kinetics.[3] Some procedures may involve a subsequent heating step to ensure complete reaction.[3] | |
| Premature Polymer Precipitation: If the polymer precipitates from the solution before reaching high molecular weight, chain growth will stop. | - Solvent Selection: Use a solvent system in which both the monomers and the resulting polymer are highly soluble. N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) are common choices.[4] - Increase Agitation: Ensure efficient stirring to keep the polymer in solution. | |
| Gel Formation | Side Reactions: At higher temperatures, side reactions such as cross-linking can occur, leading to the formation of an insoluble gel. | - Temperature Control: Strictly control the reaction temperature, especially during the initial stages of polymerization. - Monomer Purity: Ensure high monomer purity to avoid trifunctional impurities that can act as cross-linking agents. |
| High Monomer Concentration: Very high concentrations of monomers can sometimes lead to localized high viscosity and gelation. | - Optimize Concentration: Experiment with slightly lower monomer concentrations to maintain a manageable viscosity throughout the reaction. | |
| Poor Polymer Solubility | High Molecular Weight and Rigidity: The inherent rigidity of the aromatic backbone can lead to poor solubility, especially at very high molecular weights.[5] | - Incorporate Flexible Linkages: The ether linkages in this compound already enhance solubility compared to fully rigid aromatic polyamides.[3] - Copolymerization: Consider copolymerization with a more flexible diamine to disrupt chain packing and improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the typical molecular weight I can expect from the polymerization of this compound?
A1: With careful control of reaction conditions and monomer purity, it is possible to achieve high weight-average molecular weights (Mw), often in the range of 37,000 to 93,000 g/mol , and number-average molecular weights (Mn) from 12,000 to 59,000 g/mol for analogous aromatic polyamides.[4] For some aramid copolymers incorporating flexible bis(4-aminophenoxy) benzene moieties, average molecular weights exceeding 150 kDa have been reported.[2][3]
Q2: How does the reaction temperature influence the molecular weight?
A2: The reaction temperature is a critical parameter. Low-temperature solution polycondensation (typically 0-25 °C) is often employed for the reaction of diamines with diacid chlorides to minimize side reactions. A subsequent increase in temperature (e.g., to 80 °C) can be used to ensure the reaction goes to completion.[3] Supramolecular polymerization studies also show that temperature can significantly modulate polymer chain length.[6][7]
Q3: Which solvents are recommended for the polymerization of this compound?
A3: Polar aprotic solvents are generally the best choice. N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) are widely used due to their ability to dissolve both the monomers and the resulting aromatic polyamide or polyimide.[4] The addition of salts like lithium chloride (LiCl) or calcium chloride (CaCl2) can further enhance the solubility of the polymer and help achieve higher molecular weights.[4][8]
Q4: How can I monitor the progress of the polymerization reaction?
A4: A common method is to observe the increase in the viscosity of the reaction mixture. As the polymer chains grow, the solution becomes noticeably more viscous. This can be monitored qualitatively by the "stirrer-climbing" effect or quantitatively using a viscometer or by measuring the torque on the stirrer.[2] The reaction is typically continued until a constant high viscosity is reached.
Q5: What is the effect of the monomer structure on the final polymer properties?
A5: The structure of this compound, with its ether linkages, imparts increased flexibility to the polymer backbone compared to fully rigid aromatic diamines. This generally leads to improved solubility and processability without a significant loss of thermal stability.[3] The biphenyl unit contributes to the thermal stability and mechanical strength of the resulting polymer.[5]
Experimental Protocols
General Procedure for Polyamide Synthesis via Low-Temperature Solution Polycondensation
This protocol is a general guideline for the synthesis of polyamides from this compound and an aromatic diacid chloride.
-
Preparation:
-
Thoroughly dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
Purify the this compound and the diacid chloride (e.g., terephthaloyl chloride) by recrystallization or sublimation.
-
Use anhydrous N-methyl-2-pyrrolidone (NMP) as the solvent.
-
-
Reaction Setup:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound in anhydrous NMP.
-
Cool the solution to 0-5 °C using an ice bath.
-
-
Polymerization:
-
Slowly add an equimolar amount of the diacid chloride to the stirred diamine solution. The diacid chloride can be added as a solid in portions or as a solution in a small amount of anhydrous NMP.
-
Maintain the temperature at 0-5 °C for 30 minutes, then allow the reaction to warm to room temperature and continue stirring for several hours (e.g., 2-4 hours). The viscosity of the solution will increase significantly.
-
-
Precipitation and Washing:
-
Pour the viscous polymer solution into a large volume of a non-solvent, such as methanol or ethanol, with vigorous stirring to precipitate the polymer.
-
Collect the fibrous polymer by filtration.
-
Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers and residual solvent.
-
-
Drying:
-
Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
-
Visualizations
Experimental Workflow for Polyamide Synthesis
References
- 1. CN115286519A - Preparation method of 4,4' -bis (3-aminophenoxy) biphenyl - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.ictp.csic.es [www2.ictp.csic.es]
- 5. This compound | 105112-76-3 | Benchchem [benchchem.com]
- 6. Temperature-dependent modulation by biaryl-based monomers of the chain length and morphology of biphenyl-based supramolecular polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temperature-dependent modulation by biaryl-based monomers of the chain length and morphology of biphenyl-based supramolecular polymers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Preventing Gelation in the Polymerization of 4,4'-Bis(3-aminophenoxy)biphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing gelation during the polymerization of 4,4'-Bis(3-aminophenoxy)biphenyl.
Frequently Asked Questions (FAQs)
Q1: What is gelation and why does it occur during the polymerization of this compound?
A1: Gelation is the formation of a cross-linked, three-dimensional polymer network from a solution of monomers or polymers. This process leads to a sudden and irreversible increase in viscosity, transforming the reaction mixture from a liquid to a semi-solid gel. In the context of synthesizing linear polyimides from this compound and a dianhydride, gelation is an undesirable side reaction. It is typically caused by unintentional cross-linking, which can arise from several factors including impurities in the monomers with a functionality greater than two, or side reactions that create branching points on the polymer chains.
Q2: What are the visual signs of impending gelation?
A2: The primary indicator of approaching gelation is a rapid and non-linear increase in the viscosity of the reaction solution. You may observe that the solution becomes difficult to stir, and it may start to "climb" the stirring rod. The solution will also lose its ability to flow freely. If the reaction is left to proceed, it will eventually form a single, macroscopic gel that is insoluble in the reaction solvent.
Q3: Can a gelled reaction be salvaged?
A3: In most cases, a chemically cross-linked gel cannot be easily reversed to yield the desired linear high molecular weight polymer. The covalent bonds forming the network are stable. However, in some specific cases involving poly(amic acid) gels, heating the gel to a higher temperature (e.g., above 80°C) can sometimes break the gel structure and redissolve the polymer, allowing for subsequent processing.[1] This is due to the reversibility of the amic acid formation and the promotion of imidization at higher temperatures.[1]
Troubleshooting Guide
Problem: My reaction mixture formed a gel. What are the likely causes and solutions?
This guide addresses the common causes of gelation and provides actionable solutions to prevent it in future experiments.
| Potential Cause | Explanation | Recommended Action |
| Imprecise Monomer Stoichiometry | An imbalance in the molar ratio of the diamine and dianhydride can lead to unreacted chain ends. If multifunctional impurities are present, these reactive ends can lead to cross-linking. | Ensure high-purity monomers are used. Accurately weigh and calculate the molar equivalents of the diamine and dianhydride to achieve a 1:1 ratio. The use of a slight excess of one monomer can control molecular weight but must be done precisely. |
| Monomer Impurities | The presence of tri-functional or higher functional monomers as impurities is a common cause of cross-linking. For instance, a triamine impurity can react with three polymer chains, creating a branch point that leads to a network structure. | Use monomers with the highest possible purity. If necessary, purify the this compound and the dianhydride before use through techniques like recrystallization or sublimation. |
| High Reaction Concentration | At higher monomer concentrations (solid content), the polymer chains are in closer proximity, which increases the probability of intermolecular reactions and cross-linking, accelerating the onset of gelation. | Conduct the polymerization at a lower concentration. Diluting the reaction mixture can help to retard gelation.[2] The optimal concentration will depend on the specific solvent and temperature used. |
| Incorrect Reaction Temperature | The polymerization to form the poly(amic acid) is an exothermic and reversible reaction.[1] While lower temperatures favor the formation of high molecular weight poly(amic acid), excessively high temperatures during the initial polymerization can promote side reactions that may lead to cross-linking. Conversely, during chemical imidization, higher temperatures can accelerate the sol-gel transition.[3] | Maintain a low and controlled temperature (e.g., 0-25°C) during the initial poly(amic acid) formation. For subsequent chemical or thermal imidization, carefully control the temperature profile as specified in the protocol. |
| Incorrect Order of Monomer Addition | The method of monomer addition can significantly impact the polymerization process. Adding the diamine solution to the solid dianhydride or vice-versa can create localized regions of non-stoichiometry, which can promote side reactions and gelation. One study noted that a reverse mode of addition led to gel formation.[4] | A recommended procedure is to slowly add a solution of one monomer to a stirred solution of the other monomer to maintain a homogeneous reaction mixture and better control the stoichiometry throughout the addition process. |
| Uncontrolled Chemical Imidization | During chemical imidization, the dehydrating agent (e.g., acetic anhydride) and catalyst (e.g., pyridine) can accelerate the conversion of poly(amic acid) to polyimide. However, excessive amounts of these reagents or elevated temperatures can also speed up the sol-gel transition.[3] | Carefully control the amount of dehydrating agent and catalyst used. Perform the chemical imidization at a controlled, often low, temperature to manage the reaction rate. |
| Reactive End-Groups | In the absence of an end-capping agent, the polymer chains will have reactive amine or anhydride terminal groups. These can participate in side reactions, especially at higher temperatures or concentrations, leading to branching and gelation. | The use of a monofunctional anhydride, such as phthalic anhydride, as an end-capping agent can control the molecular weight and passivate the reactive chain ends, effectively preventing gelation.[2] |
Data Presentation
The following table provides illustrative data on the effect of monomer concentration on the gelation time for a polymer system. While not specific to this compound, it demonstrates a typical trend observed in polymerization reactions where higher concentrations lead to a more rapid onset of gelation.
| Polymer Concentration (wt%) | Gelation Time (hours) |
| 0.8 | 170 |
| 0.9 | 150 |
| 1.0 | 120 |
| 1.1 | 90 |
This data is representative of the general trend that as polymer concentration increases, the time to gelation decreases. Actual values will vary depending on the specific monomers, solvent, and temperature used.[5]
Experimental Protocols
Representative Protocol for the Synthesis of High Molecular Weight Poly(amic acid) from this compound and Pyromellitic Dianhydride (PMDA) with Gelation Prevention
This protocol is a representative procedure designed to minimize the risk of gelation.
Materials:
-
This compound (high purity)
-
Pyromellitic dianhydride (PMDA, sublimation purified)
-
N-methyl-2-pyrrolidone (NMP, anhydrous)
-
Nitrogen gas (high purity)
Procedure:
-
Drying of Glassware: All glassware should be thoroughly dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen.
-
Monomer Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precisely weighed amount of this compound in anhydrous NMP to achieve the desired final monomer concentration (typically 10-15 wt%).
-
Inert Atmosphere: Purge the flask with dry nitrogen for at least 15 minutes to remove any oxygen and moisture. Maintain a positive nitrogen pressure throughout the reaction.
-
Controlled Addition of Dianhydride: Weigh an equimolar amount of PMDA. Add the solid PMDA to the stirred diamine solution in small portions over a period of 30-60 minutes. This gradual addition helps to dissipate the heat of reaction and maintain stoichiometric balance.
-
Reaction Temperature Control: Maintain the reaction temperature at 0-5°C using an ice bath during the addition of PMDA and for the first few hours of the reaction. After the initial phase, the reaction can be allowed to slowly warm to room temperature.
-
Monitoring Viscosity: Continue stirring the reaction mixture at room temperature under nitrogen. The viscosity will gradually increase as the polymerization proceeds. Monitor the viscosity visually. The reaction is typically continued for 24-48 hours to achieve high molecular weight. A significant, rapid increase in viscosity may indicate the onset of gelation, at which point the reaction should be stopped and diluted if possible.
-
Storage: The resulting poly(amic acid) solution should be stored at a low temperature (e.g., < 4°C) to minimize degradation.
Mandatory Visualizations
Caption: Troubleshooting workflow for diagnosing the cause of gelation.
Caption: Chemical pathways for linear polymerization versus gelation.
References
Technical Support Center: Optimizing Curing Conditions for 4,4'-Bis(3-aminophenoxy)biphenyl Resins
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the curing conditions of 4,4'-Bis(3-aminophenoxy)biphenyl (BAPB) based resins. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and representative data to facilitate successful experimentation.
Troubleshooting Guide
This section addresses common issues encountered during the curing of BAPB resins.
| Problem | Potential Causes | Recommended Solutions |
| Incomplete Curing (Tacky or Soft Surface) | - Insufficient curing time or temperature.- Improper mixing ratio of resin and curing agent.- Inactive or expired curing agent. | - Increase the final hold temperature or extend the curing time. Consider a post-curing step at a temperature above the glass transition temperature (Tg).- Ensure the stoichiometric ratio of resin to curing agent is accurate.- Use a fresh, properly stored curing agent. |
| Brittleness or Cracking | - Too rapid cooling after curing.- Excessive cross-linking density due to overly aggressive curing conditions. | - Implement a controlled cooling ramp instead of rapid cooling.- Reduce the curing temperature or shorten the hold time at the highest temperature. |
| Discoloration (Darkening of the Resin) | - Exceeding the thermal stability limit of the resin or curing agent.- Presence of oxygen during high-temperature curing. | - Lower the maximum curing temperature.- Ensure the curing process is conducted in an inert atmosphere (e.g., nitrogen or argon). |
| Voids or Bubbles in the Cured Resin | - Entrapped air during mixing.- Volatiles released from the resin or curing agent during heating. | - Degas the resin mixture under vacuum before curing.- Use a slower heating ramp to allow for the gradual escape of any volatiles. |
| Low Glass Transition Temperature (Tg) | - Incomplete curing reaction.- Non-optimal curing agent. | - Confirm the degree of cure using Differential Scanning Calorimetry (DSC) to check for residual exotherms. If present, implement a post-curing step.- Select a curing agent known to produce a high Tg with this type of resin. |
Frequently Asked Questions (FAQs)
Q1: What are the typical types of curing agents used with BAPB-based resins?
A1: BAPB is a diamine and can be used as a curing agent for epoxy resins or as a monomer in the synthesis of polyimides. When used as a monomer for polyimides, it is typically reacted with dianhydrides. When formulating thermosets where BAPB is a component, other aromatic diamines or anhydrides are often used as co-curing agents or hardeners to achieve desired properties.
Q2: How does the curing temperature affect the final properties of the resin?
A2: The curing temperature significantly influences the cross-linking density of the resin network. Higher curing temperatures generally lead to a higher degree of cure and a higher glass transition temperature (Tg), but can also increase the risk of thermal degradation and brittleness if excessive.
Q3: What is the importance of a post-curing step?
A3: A post-curing step, typically performed at a temperature above the initial Tg, allows for the completion of the cross-linking reaction. This can lead to a significant increase in the final Tg, improved thermal stability, and enhanced mechanical properties.
Q4: How can I determine the optimal curing cycle for my specific formulation?
A4: The optimal curing cycle can be determined experimentally using techniques like Differential Scanning Calorimetry (DSC). By running DSC scans at different heating rates, you can identify the onset of curing, the peak exothermic temperature, and the total heat of reaction, which helps in designing an effective curing schedule.
Q5: Why is an inert atmosphere recommended for high-temperature curing?
A5: High-temperature curing in the presence of oxygen can lead to oxidative degradation of the polymer, resulting in discoloration, reduced thermal stability, and compromised mechanical properties. An inert atmosphere, such as nitrogen or argon, prevents these undesirable side reactions.
Quantitative Data on Curing Schedules and Material Properties
The following tables provide representative data for a BAPB-based polyimide resin system. This data is illustrative and may vary depending on the specific dianhydride and other additives used.
Table 1: Effect of Final Curing Temperature on Thermal Properties
| Curing Schedule | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) at 5% Weight Loss (°C) |
| 150°C (2h) -> 200°C (2h) -> 250°C (2h) | 265 | 510 |
| 150°C (2h) -> 200°C (2h) -> 300°C (2h) | 280 | 525 |
| 150°C (2h) -> 200°C (2h) -> 350°C (2h) | 295 | 530 |
Table 2: Effect of Post-Curing on Thermomechanical Properties
| Curing Schedule | Post-Curing | Glass Transition Temperature (Tg) (°C) | Storage Modulus (E') at 50°C (GPa) |
| 150°C (2h) -> 200°C (2h) -> 300°C (2h) | None | 280 | 3.1 |
| 150°C (2h) -> 200°C (2h) -> 300°C (2h) | 320°C (2h) | 290 | 3.3 |
| 150°C (2h) -> 200°C (2h) -> 300°C (2h) | 340°C (4h) | 305 | 3.5 |
Experimental Protocols and Visualizations
Differential Scanning Calorimetry (DSC) for Cure Characterization
Objective: To determine the curing profile and glass transition temperature (Tg) of the BAPB resin.
Methodology:
-
Accurately weigh 5-10 mg of the uncured resin mixture into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with nitrogen at a flow rate of 50 mL/min.
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature above the expected curing completion (e.g., 400°C).
-
Record the heat flow as a function of temperature. The exothermic peak represents the curing reaction.
-
Cool the sample to room temperature at a controlled rate.
-
Perform a second heating scan at the same rate to determine the Tg of the cured resin. The Tg is observed as a step-like change in the baseline.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the thermal stability and decomposition temperature (Td) of the cured BAPB resin.
Methodology:
-
Weigh 10-15 mg of the fully cured resin sample into a ceramic TGA pan.
-
Place the pan onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min.
-
Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[1]
-
Record the sample weight as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties
Objective: To measure the storage modulus (E') and glass transition temperature (Tg) of the cured BAPB resin.
Methodology:
-
Prepare a rectangular sample of the cured resin with precise dimensions (e.g., 35 mm x 12 mm x 3 mm).
-
Mount the sample in the DMA instrument using a suitable fixture, such as a three-point bending clamp.
-
Apply a small oscillatory strain at a fixed frequency (e.g., 1 Hz).
-
Ramp the temperature from room temperature to a temperature well above the Tg (e.g., 350°C) at a slow heating rate (e.g., 3-5°C/min).
-
Record the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.
-
The Tg can be determined from the peak of the tan delta curve or the onset of the drop in the storage modulus.
Troubleshooting Logic Diagram
References
"troubleshooting film casting defects of polyimides from 4,4'-Bis(3-aminophenoxy)biphenyl"
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with polyimide films derived from 4,4'-Bis(3-aminophenoxy)biphenyl (BAPB). Here you will find answers to frequently asked questions regarding common film casting defects and detailed protocols to improve your experimental outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may be encountered during the casting and curing of BAPB-based polyimide films.
Question 1: My polyimide film has bubbles or pinholes. What is the cause and how can I prevent this?
Answer: Bubbles or pinholes are typically caused by trapped air, solvent, or moisture that vaporizes during the curing process.
-
Cause 1: Trapped Air in the Polyamic Acid Solution: The high viscosity of the polyamic acid solution can easily trap air bubbles during mixing or pouring. These bubbles may not have time to escape before the film surface solidifies.
-
Solution: Degas the polyamic acid solution before casting. This can be achieved by letting the solution stand for several hours, gentle sonication, or placing it in a vacuum desiccator for a short period.[1] Be cautious with high vacuum as it can cause volatile solvents to boil. A method using microwaves to heat the solution and cause bubbles to rise and collapse has also been described.
-
Cause 2: Rapid Solvent Evaporation: If the initial drying (soft bake) or the ramp-up to the curing temperature is too fast, the surface of the film can form a skin that traps residual solvent underneath.[1][2] When the temperature increases further, this trapped solvent vaporizes abruptly, creating bubbles or pinholes.[2]
-
Solution: Employ a slower, multi-stage curing process. Start with a low-temperature "soft bake" (e.g., 80-100°C) to gently remove the bulk of the solvent before gradually ramping up to the final high-temperature cure.[1] A gradual temperature ramp rate, often between 2°C/min and 10°C/min, is recommended.[3]
-
Cause 3: Moisture Contamination: The polyamic acid precursor can absorb moisture from the ambient environment. This water can vaporize during curing, leading to defects.
-
Solution: Store resins and solvents in a dry environment. Perform casting and curing in a controlled-humidity environment or under a dry nitrogen atmosphere if possible.
Question 2: Why is my finished polyimide film cracking or becoming brittle?
Answer: Cracking and brittleness are usually signs of excessive internal stress or degradation of the polymer chains.
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Cause 1: High Internal Stress: Stress develops in the film due to shrinkage as the solvent evaporates and as a result of the mismatch in the coefficient of thermal expansion (CTE) between the polyimide film and the substrate.[4] If this stress exceeds the film's mechanical strength, it will crack. Rapid drying and curing magnify this stress.
-
Solution: Control the drying and curing rate meticulously. A slow, gradual increase in temperature allows the stress to relax.[3] Using a multi-step curing protocol is highly effective. Additionally, ensure the film thickness is uniform, as thicker sections can dry at different rates, creating stress points.
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Cause 2: Curing in the Presence of Oxygen: Curing polyimides at high temperatures in an oxygen-rich environment can lead to oxidative degradation. This process can break the polymer chains, resulting in a brittle film.
-
Solution: Perform the high-temperature curing steps in an oxygen-free environment, such as a furnace purged with nitrogen or argon. Oxygen levels below 20 ppm are often required for optimal results.
-
Cause 3: Incomplete Imidization: If the final curing temperature is too low or the time is too short, the conversion of polyamic acid to polyimide (imidization) may be incomplete. This can result in inferior mechanical properties.
-
Solution: Ensure your final curing temperature and duration are sufficient for full imidization. For many aromatic polyimides, this requires temperatures of 300°C or higher.
Question 3: The polyimide film is peeling off or shows poor adhesion to my substrate (e.g., silicon, glass). How can I improve adhesion?
Answer: Polyimides are chemically inert and have low surface energy, which can lead to poor adhesion with other materials.[5]
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Cause 1: Inert Surface of Polyimide: The inherent chemical stability of the polyimide surface prevents strong chemical bonding with the substrate.
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Solution: Modify the substrate surface to improve its interaction with the polyimide. Common methods include:
-
Plasma Treatment: Treating the substrate with oxygen or argon plasma can clean the surface and create more reactive functional groups.
-
Chemical Treatment: Using adhesion promoters or coupling agents (e.g., silanes for glass or silicon substrates) can create a chemical bridge between the substrate and the polyimide.
-
-
Cause 2: Contaminated Substrate: Any dust, grease, or other contaminants on the substrate surface will act as a weak boundary layer, preventing good adhesion.[6]
-
Solution: Thoroughly clean the substrate before casting the polyamic acid solution. A multi-step cleaning process involving solvents (e.g., acetone, isopropanol) followed by drying with a nitrogen gun is recommended.
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Cause 3: High Internal Stress: As mentioned previously, high internal stress can cause the film to delaminate from the substrate.
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Solution: Optimize the curing cycle to minimize stress. A slower ramp rate and controlled cooling can significantly reduce the chances of peeling.
Question 4: My film has an uneven thickness, gels, or other surface irregularities. What's going wrong?
Answer: These defects often point to issues with the polyamic acid solution or the casting process itself.
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Cause 1: Uneven Spreading: The method of application (e.g., spin coating, doctor blade) greatly affects film uniformity. Improper spin speed or acceleration in spin coating, or an uneven blade gap in doctor blade casting, will result in non-uniform thickness.[7]
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Solution: Calibrate and optimize your casting equipment. For spin coating, experiment with different spin speeds and durations. For doctor blade casting, ensure the blade is perfectly level and the gap is consistent.
-
Cause 2: Gels or Un-melts: The presence of gels or solid particles in the film indicates that the polyamic acid was not fully dissolved or that some premature imidization or cross-linking occurred in the solution.[6][8]
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Solution: Ensure the polyamic acid is completely dissolved in the solvent, which may require gentle heating and stirring for an extended period. Filter the solution before casting to remove any undissolved particles or gels. Store the polyamic acid solution at a low temperature to prevent premature degradation or imidization.
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Cause 3: Dirty Casting Environment: Dust or other airborne particles can land on the wet film before it is cured, leading to surface defects.
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Solution: Conduct the casting and initial drying steps in a clean, particle-free environment, such as a cleanroom or a laminar flow hood.
Data Presentation: Curing Parameters
The curing process is critical to the final properties of the polyimide film. The following table summarizes the effect of different curing conditions on key properties, based on studies of common aromatic polyimides which can serve as a guideline.
| Curing Protocol | Max Temperature (°C) | Ramp Rate (°C/min) | Dwell Time (min) | Resulting Glass Transition Temp. (Tg) | Observations |
| Step-Cure A | 300 | 5 | 60 at 100°C, 60 at 200°C, 60 at 300°C | High | Step-curing generally leads to higher degrees of imidization and better molecular chain ordering.[9] |
| Step-Cure B | 375 | 2-10 | 90 | High | A proper cure time and ramp rate improve stability and result in a higher glass transition temperature.[3] |
| Isothermal A | 200 | - | 180 | Lower | Lower temperature curing may result in incomplete imidization and lower thermal stability.[9] |
| Isothermal B | 300 | - | 180 | Moderate | Higher isothermal temperature improves imidization but may lead to less in-plane molecular orientation.[9] |
| Rapid Ramp | 350 | >15 | 60 | Variable | Can lead to film defects like cracking and poor adhesion due to high internal stress. |
| Slow Ramp | 350 | <2 | 60 | High | Reduces internal stress but can significantly increase processing time. |
Experimental Protocols
Protocol 1: Laboratory Scale Polyimide Film Casting via Doctor Blade
This protocol describes a general method for casting a polyimide film on a glass substrate.
1. Preparation of Polyamic Acid (PAA) Solution:
-
In a dry, clean vial, dissolve the polyamic acid precursor derived from this compound in a suitable aprotic solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)) to a concentration of 15-25 wt%.
-
Stir the solution with a magnetic stirrer at room temperature for 12-24 hours until the polymer is fully dissolved and the solution is homogeneous.
-
Filter the solution through a 1-5 µm syringe filter to remove any particulate matter.
-
Allow the solution to rest for at least 1 hour to let any bubbles introduced during filtration escape.
2. Substrate Preparation:
-
Thoroughly clean a glass plate substrate by sonicating in acetone, followed by isopropanol, for 15 minutes each.
-
Rinse with deionized water and dry with a stream of clean, dry nitrogen.
-
Optional: For enhanced adhesion, treat the glass plate with oxygen plasma for 2-5 minutes or apply a thin layer of an appropriate adhesion promoter (e.g., an aminosilane).
3. Film Casting:
-
Place the cleaned substrate on a level, flat surface.
-
Pour a small amount of the PAA solution along one edge of the substrate.
-
Use a doctor blade with a set gap (e.g., 200-500 µm) to draw the solution across the substrate at a slow, steady rate, creating a uniform wet film.
4. Curing:
-
Place the coated substrate on a level hotplate or in a programmable oven with a nitrogen atmosphere.
-
Soft Bake (Solvent Removal): Heat to 80°C and hold for 1-2 hours to slowly evaporate the bulk of the solvent.
-
Thermal Imidization (Curing): Program the oven to ramp the temperature according to a multi-step schedule. A typical schedule is:
-
Ramp to 150°C at 3°C/min and hold for 1 hour.
-
Ramp to 250°C at 3°C/min and hold for 1 hour.
-
Ramp to 350°C at 2°C/min and hold for 1-2 hours.
-
-
Cooling: Allow the film to cool slowly to room temperature (at a rate of <5°C/min) inside the oven to minimize thermal stress.
5. Film Removal:
-
Once cooled, the polyimide film can often be carefully peeled from the glass substrate, or the substrate can be etched away if necessary.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving common polyimide film casting defects.
References
- 1. researchgate.net [researchgate.net]
- 2. ulprospector.com [ulprospector.com]
- 3. The effects of cure temperature history on the stability of polyimide films [jos.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Cast Film Troubleshooting Tips - Davis-Standard [davis-standard.com]
- 7. gsextruder.com [gsextruder.com]
- 8. info.davis-standard.com [info.davis-standard.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Adhesion of 4,4'-Bis(3-aminophenoxy)biphenyl Polyimides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Bis(3-aminophenoxy)biphenyl-based polyimides. The following sections address common adhesion issues encountered during experimental work.
Troubleshooting Guide: Adhesion Failure
Poor adhesion of polyimide films to substrates is a frequent challenge. This guide outlines potential causes and solutions for common adhesion problems.
| Issue | Potential Cause | Recommended Solution(s) |
| Delamination of polyimide film after curing | Inadequate substrate cleaning or surface preparation.[1] | Implement a thorough substrate cleaning protocol to remove organic residues and contaminants.[1] Consider surface treatments like plasma or chemical etching to increase surface energy.[1][2][3] |
| Low surface energy of the polyimide or substrate.[1][4] | Employ surface modification techniques such as oxygen or argon plasma treatment to introduce polar functional groups and increase wettability.[2][4][5] | |
| Incomplete imidization of the polyamic acid precursor. | Ensure the curing process follows the recommended temperature and time profile for complete imidization. Incomplete curing can lead to weaker mechanical properties and poor adhesion.[6] | |
| Mismatch in coefficient of thermal expansion (CTE) between the polyimide and the substrate.[7] | Select a substrate with a CTE that more closely matches that of the polyimide, or introduce a flexible intermediate layer to accommodate stress. | |
| Poor adhesion to metal layers (e.g., copper, gold) | Formation of a weak oxide layer on the metal surface. | Use a brief plasma treatment (e.g., argon) to clean the metal surface immediately before polyimide application. |
| Chemically inert nature of the polyimide surface.[2] | Apply an adhesion promoter, such as a silane coupling agent, to form a chemical bridge between the polyimide and the metal. | |
| Inconsistent adhesion across the substrate | Uneven application of adhesion promoter or surface treatment. | Optimize the spin-coating or deposition process for the adhesion promoter to ensure a uniform layer. Ensure consistent exposure during plasma or chemical treatments. |
| Contamination from handling or the environment.[1] | Maintain a clean working environment and minimize handling of the substrate after cleaning and surface preparation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for poor adhesion of this compound polyimide films?
A1: The most frequent cause of poor adhesion is the chemically inert and smooth surface of the fully cured polyimide film, which leads to low surface energy and poor wetting by adhesives or subsequent layers.[2] Inadequate substrate cleaning and preparation is another major contributor to adhesion failure.[1]
Q2: How does plasma treatment improve adhesion?
A2: Plasma treatment, particularly with oxygen or argon, modifies the polyimide surface in several ways to enhance adhesion. It removes organic contaminants, increases surface roughness on a micro-scale, and introduces polar functional groups (like carboxyl and hydroxyl groups).[4][5] These changes increase the surface energy and wettability of the polyimide, promoting better mechanical interlocking and chemical bonding with the subsequent layer.[2][3]
Q3: What are silane coupling agents and how do they work?
A3: Silane coupling agents are bifunctional molecules that act as a "chemical bridge" between the inorganic substrate (like silicon or metal) and the organic polyimide film. One end of the silane molecule reacts with the hydroxyl groups on the substrate surface, while the other end has an organic functional group that can interact or react with the polyimide, thereby forming a strong covalent bond across the interface. Aminosilanes, such as 3-aminopropyltriethoxysilane (APTES), are commonly used for this purpose.[2]
Q4: Can the curing process affect adhesion?
A4: Yes, the curing process is critical. If the polyamic acid precursor is not fully cured (imidized), the resulting polyimide film may have inferior mechanical properties and exhibit poor adhesion.[6] Additionally, a partially cured polyimide surface can sometimes exhibit better adhesion to a subsequent polyimide layer due to molecular interdiffusion at the interface. However, for applications requiring fully cured layers, post-curing surface treatments are necessary.[2]
Q5: Is it possible to improve adhesion between two layers of this compound polyimide?
A5: Yes, improving polyimide-polyimide adhesion is crucial for multi-layer applications. Techniques such as reactive ion etching (RIE) with oxygen plasma have been shown to be highly effective, creating a surface that can form strong bonds with a subsequently deposited polyimide layer.[2] Chemical treatments, for instance with potassium hydroxide (KOH), can also significantly improve adhesion between polyimide layers.
Quantitative Data on Adhesion Improvement
The following tables summarize the effects of various surface treatments on polyimide adhesion, as measured by peel strength and changes in water contact angle.
Table 1: Effect of Surface Treatments on Peel Strength
| Treatment Method | Substrate/Second Layer | Peel Strength (N/mm) | Reference |
| Untreated | Polyimide | ~0.023 | [4] |
| KOH/HCl Treatment | Polyimide | ~0.164 | [4] |
| Reactive Ion Etching (O₂ Plasma) | Polyimide | Non-peelable (cohesive failure) | [2] |
| Alkaline Permanganate Treatment | Electroless Copper | 1.66 | [2] |
| Ar, NO, and NO₂ Plasma | Evaporated Copper | Enhanced Adhesion | [5] |
Table 2: Impact of Surface Treatments on Water Contact Angle
| Treatment Method | Initial Contact Angle (°) | Final Contact Angle (°) | Reference |
| Untreated Polyimide | 67.6 | - | [4] |
| Microwave Oxygen Plasma | 67.6 | < 10 | [2] |
| Reactive Ion Etching (O₂ Plasma) | 67.6 | 12.7 | [4] |
| KOH/HCl Treatment | 67.6 | 35.8 | [4] |
| Oxygen Plasma (4 min) | > 70 | 12.6 | [4] |
Experimental Protocols
Protocol 1: Oxygen Plasma Treatment for Adhesion Enhancement
-
Substrate Preparation: Ensure the polyimide-coated substrate is clean and free of any organic contaminants by rinsing with appropriate solvents (e.g., isopropanol, acetone) and drying with nitrogen gas.
-
Plasma Chamber Loading: Place the substrate in the chamber of a plasma etcher (e.g., Reactive Ion Etching system).
-
Vacuum Pump Down: Evacuate the chamber to a base pressure typically in the mTorr range.
-
Gas Introduction: Introduce high-purity oxygen (O₂) gas into the chamber at a controlled flow rate.
-
Plasma Ignition: Apply RF power (e.g., 50-100 W) to ignite the plasma.
-
Treatment: Expose the polyimide surface to the oxygen plasma for a predetermined time (e.g., 30 seconds to 5 minutes). The optimal time may need to be determined empirically.
-
Venting and Unloading: Turn off the RF power and gas flow, vent the chamber to atmospheric pressure, and carefully remove the treated substrate.
-
Post-Treatment Processing: Deposit the subsequent layer as soon as possible after plasma treatment to prevent surface recontamination and aging effects.
Protocol 2: Application of Silane Coupling Agent (APTES)
-
Solution Preparation: Prepare a dilute solution of the silane coupling agent, for example, a 0.1% to 1% (v/v) solution of 3-aminopropyltriethoxysilane (APTES) in an appropriate solvent system (e.g., deionized water or a water/ethanol mixture).[2]
-
Substrate Cleaning: Thoroughly clean the substrate (e.g., silicon wafer, glass slide) to which the polyimide will be applied.
-
Silane Application: Apply the silane solution to the substrate surface. This can be done by spin-coating, dipping, or wiping. For spin-coating, a typical speed would be 3000-4000 rpm for 30-60 seconds.[2]
-
Curing/Drying: Cure the silane layer by baking on a hotplate or in an oven. A typical condition is 110-120°C for 10-20 minutes.
-
Polyimide Application: Apply the this compound polyamic acid solution onto the silane-treated surface, followed by the standard curing protocol for the polyimide.
Protocol 3: Chemical Treatment with Potassium Hydroxide (KOH)
-
Safety Precautions: Wear appropriate personal protective equipment (gloves, safety glasses) as KOH is a strong base.
-
Solution Preparation: Prepare an aqueous solution of KOH at the desired concentration (e.g., 1-10 M).
-
Immersion: Immerse the polyimide film in the KOH solution for a specific duration (e.g., 1 to 30 minutes). The optimal time will depend on the desired level of surface modification and should be determined experimentally.
-
Rinsing: After the treatment, thoroughly rinse the polyimide film with deionized water to remove any residual KOH.
-
Neutralization (Optional but Recommended): Briefly dip the film in a dilute acid solution (e.g., 0.1 M HCl) to neutralize any remaining base, followed by another thorough rinse with deionized water.[4]
-
Drying: Dry the treated polyimide film using a stream of nitrogen gas or by baking at a moderate temperature.
Visualizations
Caption: Troubleshooting workflow for polyimide adhesion failure.
Caption: Experimental workflow for plasma surface treatment.
Caption: Workflow for applying a silane coupling agent.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. An Assessment of Surface Treatments for Adhesion of Polyimide Thin Films [mdpi.com]
- 3. EP0230891B1 - Adhesion promotors, processes for their synthesis and their use in polyimide-mineral oxide-metal composites - Google Patents [patents.google.com]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. WO2019169394A1 - Polyimides for temporary bonding adhesives, methods for manufacturing of thermoplastic polyimide materials, and methods for thin wafer bonding using the same - Google Patents [patents.google.com]
- 6. mdpi.org [mdpi.org]
- 7. Surface Modification of BPDA-PDA Polyimide for Langmuir - IBM Research [research.ibm.com]
Technical Support Center: Scale-up Synthesis of 4,4'-Bis(3-aminophenoxy)biphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4,4'-Bis(3-aminophenoxy)biphenyl.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up production of this compound?
A1: The most prevalent and scalable method is a two-step process. The first step involves the synthesis of the precursor, 4,4'-Bis(3-nitrophenoxy)biphenyl, through a nucleophilic aromatic substitution (SNAr) reaction. This is typically achieved by reacting 4,4'-biphenol with a substituted nitrobenzene, such as m-dinitrobenzene, in the presence of a base like potassium carbonate and a polar aprotic solvent. The second step is the reduction of the dinitro intermediate to the final diamine product. Catalytic hydrogenation is a widely used and efficient method for this transformation.[1]
Q2: What are the critical parameters to control during the synthesis of the dinitro precursor?
A2: Key parameters for the synthesis of 4,4'-Bis(3-nitrophenoxy)biphenyl include stringent temperature control, typically between 80–120°C, and maintaining an inert atmosphere to prevent unwanted side reactions.[1] The choice of a polar aprotic solvent, such as Dimethylformamide (DMF), is also crucial for the reaction's success.[1]
Q3: What methods can be used for the reduction of 4,4'-Bis(3-nitrophenoxy)biphenyl to the final amine product?
A3: Catalytic hydrogenation is a highly effective method for the reduction of the nitro groups.[1] This process typically utilizes hydrogen gas in the presence of a metal catalyst. Another method involves chemical reduction using hydrazine hydrate in the presence of a catalyst like ferric chloride and activated carbon.[2]
Q4: How can the purity of the final this compound product be assessed?
A4: The purity of the final product is commonly validated using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2] Industrial standards often require a purity of greater than 97.0%.[1]
Troubleshooting Guides
Problem 1: Low Yield of 4,4'-Bis(3-nitrophenoxy)biphenyl (Dinitro Precursor)
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction temperature is maintained within the optimal range (e.g., 130-140°C for reactions with p-nitrchlorobenzene).- Extend the reaction time (typically 3-5 hours) to drive the reaction to completion.[3][4] |
| Moisture in Reaction | - Use anhydrous solvents and reagents.- Perform the reaction under a dry, inert atmosphere (e.g., nitrogen).[3][4] |
| Inefficient Base | - Ensure the base (e.g., potassium carbonate) is finely powdered and well-dispersed in the reaction mixture for optimal reactivity. |
Problem 2: Product Discoloration (Yellowing or Darkening) of this compound
| Possible Cause | Suggested Solution |
| Oxidation of Amine Groups | - Conduct the final crystallization and handling steps under an inert atmosphere (e.g., nitrogen) to minimize air exposure.[5]- Consider adding an antioxidant to the hydrogenation liquid before crystallization.[5] |
| Residual Impurities | - Perform a purification step by dissolving the crude product in a suitable solvent (e.g., 50% isopropyl alcohol), treating with activated carbon, and then recrystallizing.[2] |
| High Temperature During Drying | - Dry the final product under vacuum at a moderate temperature to prevent thermal degradation and oxidation. |
Problem 3: Incomplete Reduction of the Dinitro Intermediate
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | - Use a fresh, high-quality catalyst for hydrogenation.- Ensure proper catalyst loading and dispersion in the reaction mixture. |
| Insufficient Hydrogen Pressure | - For catalytic hydrogenation, ensure the hydrogen pressure is maintained within the recommended range (e.g., 0.5-5 MPa).[5] |
| Insufficient Reducing Agent | - When using chemical reduction (e.g., hydrazine hydrate), ensure the molar ratio of the reducing agent to the dinitro compound is adequate.[2] |
Experimental Protocols
Synthesis of 4,4'-Bis(3-nitrophenoxy)biphenyl
A typical procedure involves reacting m-dinitrobenzene and 4,4'-biphenol in a polar aprotic solvent like DMF with an acid-binding agent such as potassium carbonate.[1] The reaction mixture is heated and stirred for several hours. After completion, the mixture is cooled, and the product is precipitated, filtered, and washed to yield the dinitro precursor.
Reduction of 4,4'-Bis(3-nitrophenoxy)biphenyl
Method A: Catalytic Hydrogenation The dinitro precursor is dissolved in a suitable solvent such as tetrahydrofuran or 2-methyltetrahydrofuran and charged into a high-pressure reactor with a hydrogenation catalyst.[5] The reaction is carried out under hydrogen pressure (0.5-5 MPa) at a controlled temperature (25-100°C).[5] After the reaction, the catalyst is filtered off, and the product is crystallized from the filtrate.
Method B: Chemical Reduction with Hydrazine Hydrate The crude 4,4'-bis(3-nitrophenoxy)biphenyl is charged into a reaction vessel with a solvent like 2-methoxyethanol, activated carbon, and ferric chloride hexahydrate.[2] Hydrazine hydrate is added dropwise at a controlled temperature (70°-80°C).[2] After the addition is complete, the reaction is stirred for several hours. The catalyst is then removed by filtration, and the product is precipitated by pouring the filtrate into water.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield (Dinitro Precursor) | 98.0% - 98.5% | [3] |
| Purity (Dinitro Precursor) | 99.92% - 99.95% | [3] |
| Yield (Diamine Product) | 85% - >90% | [2][3][5] |
| Purity (Diamine Product) | >99.0% - 99.91% | [3][4][5] |
| Melting Point (Diamine Product) | 144°-147°C | [2][6] |
| Hydrogenation Pressure | 0.5-5 MPa | [5] |
| Hydrogenation Temperature | 25-100°C | [5] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
References
- 1. This compound | 105112-76-3 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. CN105294461A - Preparation method of 4,4'-bis(4-aminophenoxy)biphenyl - Google Patents [patents.google.com]
- 4. 4,4'-Bis(4-aminophenoxy)biphenyl synthesis - chemicalbook [chemicalbook.com]
- 5. CN115286519A - Preparation method of 4,4' -bis (3-aminophenoxy) biphenyl - Google Patents [patents.google.com]
- 6. ossila.com [ossila.com]
Validation & Comparative
Spectroscopic Validation of 4,4'-Bis(3-aminophenoxy)biphenyl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural validation of 4,4'-Bis(3-aminophenoxy)biphenyl and its structural isomer, 4,4'-Bis(4-aminophenoxy)biphenyl, using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document is intended to serve as a valuable resource for researchers working with these and similar high-performance monomers.
Introduction
This compound is a key monomer in the synthesis of high-performance polymers such as polyimides, valued for their exceptional thermal stability and mechanical properties. The precise substitution pattern of the amine groups on the phenoxy rings is crucial for the final properties of the polymer. Therefore, unambiguous structural confirmation by spectroscopic methods is paramount. This guide presents a side-by-side comparison of the spectroscopic data for this compound and its para-substituted isomer, highlighting the key differences for accurate identification.
Spectroscopic Data Comparison
The following tables summarize the ¹H NMR, ¹³C NMR, and FTIR spectral data for this compound and 4,4'-Bis(4-aminophenoxy)biphenyl.
Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 7.65 | d | 4H | Biphenyl (ortho to ether) |
| 7.15 | d | 4H | Biphenyl (meta to ether) | |
| 7.05 | t | 2H | Aminophenoxy (H5') | |
| 6.40 | dd | 2H | Aminophenoxy (H6') | |
| 6.30 | t | 2H | Aminophenoxy (H2') | |
| 6.25 | dd | 2H | Aminophenoxy (H4') | |
| 5.25 | s | 4H | -NH₂ | |
| 4,4'-Bis(4-aminophenoxy)biphenyl | 7.55 | d | 4H | Biphenyl (ortho to ether) |
| 6.95 | d | 4H | Biphenyl (meta to ether) | |
| 6.80 | d | 4H | Aminophenoxy (ortho to -O-) | |
| 6.65 | d | 4H | Aminophenoxy (ortho to -NH₂) | |
| 5.10 | s | 4H | -NH₂ |
Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 158.0 | C-O (Aminophenoxy) |
| 150.0 | C-NH₂ | |
| 138.0 | Biphenyl (ipso to ether) | |
| 132.0 | Biphenyl (ipso to other ring) | |
| 130.0 | Aminophenoxy (C5') | |
| 128.0 | Biphenyl (ortho to ether) | |
| 118.0 | Biphenyl (meta to ether) | |
| 108.0 | Aminophenoxy (C6') | |
| 105.0 | Aminophenoxy (C2') | |
| 102.0 | Aminophenoxy (C4') | |
| 4,4'-Bis(4-aminophenoxy)biphenyl | 156.5 | C-O (Aminophenoxy) |
| 148.0 | C-NH₂ | |
| 145.0 | Biphenyl (ipso to ether) | |
| 135.0 | Biphenyl (ipso to other ring) | |
| 127.5 | Biphenyl (ortho to ether) | |
| 121.0 | Aminophenoxy (ortho to -O-) | |
| 117.0 | Biphenyl (meta to ether) | |
| 115.0 | Aminophenoxy (ortho to -NH₂) |
Table 3: FTIR Data (KBr Pellet)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | 3450, 3350 | N-H stretching (asymmetric and symmetric) |
| 3050 | Aromatic C-H stretching | |
| 1620 | N-H bending | |
| 1580, 1490 | Aromatic C=C stretching | |
| 1240 | Aryl-O-Aryl stretching (asymmetric) | |
| 870, 780 | Aromatic C-H bending (out-of-plane) | |
| 4,4'-Bis(4-aminophenoxy)biphenyl | 3430, 3330 | N-H stretching (asymmetric and symmetric)[1] |
| 3040 | Aromatic C-H stretching | |
| 1610 | N-H bending | |
| 1595, 1500 | Aromatic C=C stretching | |
| 1230 | Aryl-O-Aryl stretching (asymmetric) | |
| 830 | Aromatic C-H bending (out-of-plane, p-disubstituted)[1] |
Disclaimer: The NMR and FTIR data for this compound are simulated based on established principles of spectroscopy and known data for structurally similar compounds, as direct experimental data was not available through the performed searches. The data for 4,4'-Bis(4-aminophenoxy)biphenyl is based on publicly available experimental spectra.
Experimental Protocols
Synthesis of this compound
The synthesis is a two-step process involving the initial formation of a dinitro intermediate followed by its reduction.
Step 1: Synthesis of 4,4'-Bis(3-nitrophenoxy)biphenyl
In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser, 4,4'-biphenol and a molar excess of 1-chloro-3-nitrobenzene are dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Anhydrous potassium carbonate is added as a base. The mixture is heated to reflux and the reaction is monitored by thin-layer chromatography. Upon completion, the mixture is cooled, filtered, and the filtrate is poured into water to precipitate the crude product. The solid is collected by filtration, washed with water, and recrystallized to yield pure 4,4'-Bis(3-nitrophenoxy)biphenyl.
Step 2: Reduction to this compound
The dinitro compound is dissolved in a suitable solvent like ethanol or tetrahydrofuran. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The mixture is then subjected to hydrogenation with hydrazine hydrate or under a hydrogen atmosphere in a Parr hydrogenator. The reaction progress is monitored until the dinitro compound is fully consumed. After the reaction, the catalyst is removed by filtration through a bed of celite, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by recrystallization to afford this compound as a solid.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
FTIR Spectroscopy
FTIR spectra are obtained using a potassium bromide (KBr) pellet method. A small amount of the sample is ground with dry KBr and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.
Visualization of Experimental Workflow and Structural Comparison
Caption: Synthesis and validation workflow.
Caption: Key spectroscopic differences.
References
Purity Analysis of 4,4'-Bis(3-aminophenoxy)biphenyl: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for the purity assessment of 4,4'-Bis(3-aminophenoxy)biphenyl, a key monomer in the synthesis of high-performance polyimides. Accurate purity determination is critical to ensure the desired physicochemical properties and thermal stability of the resulting polymers. This document outlines detailed experimental protocols, presents comparative data, and offers visualizations to assist researchers in selecting the most appropriate analytical methodology.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the most widely employed method for the purity analysis of this compound due to its high resolution, sensitivity, and suitability for non-volatile and thermally labile compounds.[1][2] Commercial suppliers of this monomer often report purity levels of >98.0% as determined by HPLC, with some synthetic methods achieving purities as high as 99.6%.[3]
Optimized HPLC Protocol
Table 1: Recommended HPLC Parameters for Purity Analysis of this compound
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a lower percentage of Mobile Phase B (e.g., 30%) and gradually increase to a higher percentage (e.g., 95%) over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV at 254 nm or Diode Array Detector (DAD) for spectral analysis |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Experimental Workflow for HPLC Analysis
The following diagram illustrates the typical workflow for the purity analysis of this compound by HPLC.
Comparison with Alternative Analytical Methods
While HPLC is the preferred method, other techniques can be used for the characterization of this compound, although they may be less suitable for routine purity analysis.
Table 2: Comparison of Analytical Methods for Purity Determination
| Method | Principle | Advantages for this compound | Disadvantages for this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity for non-volatile compounds. Well-suited for purity and impurity profiling. | Requires selection and optimization of columns and mobile phases. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase. | High efficiency for volatile compounds. | Not suitable for non-volatile and thermally labile compounds like this compound without derivatization, which adds complexity.[2][4] |
| Elemental Analysis (EA) | Combustion of the sample to convert elements into simple gases, which are then quantified. | Provides the elemental composition (C, H, N) to confirm the empirical formula. | Does not provide information on impurities unless their elemental composition is significantly different. Not a direct measure of purity in the presence of isomers or related compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified standard. | Lower sensitivity compared to HPLC for trace impurities. Requires a high-field NMR spectrometer. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Can be coupled with HPLC (LC-MS) for identification of impurities. | Not a standalone quantitative method for purity without an internal standard and careful validation. |
Logical Relationship for HPLC Method Validation
A validated HPLC method is crucial for reliable purity determination. The following diagram outlines the key parameters that need to be assessed during method validation.
Conclusion
For the routine purity analysis of this compound, HPLC stands out as the most suitable technique, offering a balance of resolution, sensitivity, and applicability to this non-volatile aromatic diamine. While other methods like elemental analysis and NMR spectroscopy provide valuable structural information, they are not as practical for quantifying impurities at low levels. Gas chromatography is generally not recommended due to the low volatility of the analyte. The provided HPLC protocol and validation framework offer a solid foundation for researchers to establish a reliable and accurate method for ensuring the quality of this critical polymer monomer.
References
A Comparative Analysis of 4,4'-Bis(3-aminophenoxy)biphenyl and Other Aromatic Diamines for High-Performance Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 4,4'-Bis(3-aminophenoxy)biphenyl (BAPB) with other aromatic diamines commonly used in the synthesis of high-performance polymers, particularly polyimides. The information presented is supported by experimental data from various scientific sources to aid in the selection of appropriate monomers for specific applications.
Executive Summary
Aromatic diamines are fundamental building blocks in the synthesis of high-performance polymers, imparting crucial properties such as thermal stability, mechanical strength, and chemical resistance. This compound (BAPB) is a notable aromatic diamine featuring a flexible biphenyl core with ether linkages. This unique structure provides a balance of high thermal stability and improved processability compared to more rigid aromatic diamines. This guide will delve into a comparative analysis of BAPB with other aromatic diamines, focusing on key performance metrics and the underlying structure-property relationships.
Comparative Performance Data
The selection of an aromatic diamine significantly influences the final properties of the resulting polymer. The following tables summarize the quantitative data for polyimides synthesized from various aromatic diamines, including BAPB, when reacted with a common dianhydride, 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), unless otherwise specified. This allows for a more direct comparison of the diamine's contribution to the polymer's performance.
Table 1: Thermal Properties of Polyimides Derived from Various Aromatic Diamines
| Aromatic Diamine | Abbreviation | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) |
| This compound | BAPB | 276[1] | 557[2] |
| 4,4'-Oxydianiline | ODA | 290[1] | >530[3] |
| p-Phenylenediamine | p-PDA | 302[1] | - |
| 2,2'-Bis(trifluoromethyl)benzidine | TFMB | >400[3] | - |
| 2,2′-Dimethyl-4,4′-diaminobiphenyl | DMB | - | - |
| 4,4′-(Hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline | 6FODA | - | - |
| 3,3',5,5'-Tetramethyl-4,4'-bis(p-aminophenoxy)biphenyl | Me-PI | - | - |
Note: The properties can vary based on the specific dianhydride used and the processing conditions.
Table 2: Mechanical Properties of Polyimide Films from Various Aromatic Diamines
| Aromatic Diamine | Abbreviation | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| This compound | BAPB | 114.19[1] | 3.23[1] | 3.58[1] |
| 4,4'-Oxydianiline | ODA | - | - | - |
| p-Phenylenediamine | p-PDA | - | 3.42[1] | 2.82[1] |
| 2,2'-Bis(trifluoromethyl)benzidine | TFMB | - | - | - |
| 2,2′-Dimethyl-4,4′-diaminobiphenyl | DMB | - | - | - |
| 4,4′-(Hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline | 6FODA | - | - | - |
| 3,3',5,5'-Tetramethyl-4,4'-bis(p-aminophenoxy)biphenyl | Me-PI | - | - | - |
Note: Mechanical properties are highly dependent on film preparation and testing methodology.
Table 3: Solubility of Polyimides Derived from Various Aromatic Diamines
| Aromatic Diamine | NMP | DMAc | m-cresol | Chloroform |
| This compound | Soluble | Soluble | Soluble | Insoluble |
| 4,4'-Oxydianiline | Soluble | Soluble | Soluble | Insoluble |
| p-Phenylenediamine | Insoluble | Insoluble | Insoluble | Insoluble |
| 2,2'-Bis(trifluoromethyl)benzidine | Soluble | Soluble | Soluble | Soluble |
| 9,9-bis[4-(4-aminobenzamide)phenyl]fluorene | Soluble | Soluble | Soluble | Soluble |
Solubility was tested at room temperature. NMP: N-methyl-2-pyrrolidone; DMAc: N,N-dimethylacetamide.[4]
Structure-Property Relationships
The chemical structure of the aromatic diamine dictates the macroscopic properties of the resulting polyimide. Key structural features and their effects are outlined below.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation and Properties of Modified Phenylethynyl Terminated Polyimide with Neodymium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Diamine Structure on Polyimide Properties: A Comparative Guide
The versatility of polyimides, a class of high-performance polymers, stems from the ability to tailor their properties by carefully selecting the monomeric building blocks. The diamine monomer, in particular, plays a pivotal role in dictating the final characteristics of the polymer. This guide provides a comparative analysis of how different diamine structures influence the key properties of polyimides, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development and materials science.
Core Principles of Structure-Property Relationships
The structure of the diamine monomer affects the resulting polyimide's properties primarily through modifications in chain rigidity, intermolecular interactions, and free volume. Flexible linkages, such as ether or long aliphatic chains within the diamine, can enhance solubility and processability but may compromise thermal stability. Conversely, rigid, aromatic diamines contribute to superior thermal and mechanical properties but often lead to intractable materials. The presence of bulky side groups can disrupt chain packing, increasing solubility and lowering the dielectric constant.
Comparative Analysis of Polyimide Properties
To illustrate these relationships, this section presents a compilation of data from various studies, showcasing the impact of diamine structure on thermal, mechanical, optical, and dielectric properties of polyimides.
Thermal Properties
The thermal stability of polyimides is a critical performance metric, often characterized by the glass transition temperature (Tg) and the 5% weight loss temperature (Td5%). The rigidity of the diamine backbone is a key determinant of these properties.
| Polyimide (Dianhydride-Diamine) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5%, °C) | Reference |
| 6FDA-PABA | 296-388 | >500 | [1] |
| 6FDA-DABA | 388 | >500 | [1] |
| DPPD-MBDAM | >336 | >493 | [2] |
| DPPD-HFI | >336 | >493 | [2] |
| DPPD-BAPHF | >336 | >493 | [2] |
| BPADA-BZ | - | - | [3][4] |
| BPADA-FDN | - | - | [3][4] |
| BPADA-APS | - | - | [3][4] |
| BPADA-AHP | - | - | [3][4] |
| HBPDA-BZ | - | - | [3][4] |
| HBPDA-FDN | - | - | [3][4] |
| HBPDA-APS | - | - | [3][4] |
| HBPDA-AHP | - | - | [3][4] |
Note: A direct numerical comparison is challenging due to the variety of dianhydrides used in the cited literature. However, the general trend of increased thermal stability with more rigid diamine structures is consistently observed.
Mechanical Properties
The mechanical integrity of polyimide films is crucial for their application in demanding environments. Properties such as tensile strength, tensile modulus, and elongation at break are strongly influenced by the diamine structure.
| Polyimide (Dianhydride-Diamine) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| 6FDA-PABA | 152.5-248.1 | 2.1-3.4 | - | [1] |
| TAHQ-based Polyimides | 42.0–83.8 | 2.5–4.7 | 2.1–5.4 | [5] |
| PAHP-based Polyimides | 42.0–83.8 | 2.5–4.7 | 2.1–5.4 | [5] |
Solubility
The processability of polyimides is often limited by their poor solubility in common organic solvents. The incorporation of flexible linkages or bulky, sterically hindering groups in the diamine monomer is a common strategy to enhance solubility.[6][7]
| Polyimide Series | Solvents | Observation | Reference |
| FDAn-PI Resins | NMP, DMAc, γ-butyrolactone, cyclopentanone | Good solubility at 10 wt% | [8] |
| Sterically Hindered Diamine-based PIs | NMP, DMAc, Chloroform, THF | Most were soluble | [6][7] |
| TDAN-DAM/DETDA | All tested solvents | Insoluble, indicating increased rigidity decreases solubility | [6][7] |
Dielectric Properties
For applications in microelectronics, polyimides with low dielectric constants (Dk) and low dielectric loss (Df) are highly desirable. The introduction of fluorine-containing groups or bulky substituents into the diamine structure can effectively reduce the dielectric constant by decreasing molecular polarizability and increasing free volume.[1][9][10]
| Polyimide (Dianhydride-Diamine) | Dielectric Constant (Dk) @ 10 GHz | Dielectric Loss (Df) @ 10 GHz | Reference |
| 6FDA-HFBODA | 2.63 | 3.72 x 10⁻³ | [9][10] |
| BPADA-HFBODA | - | 2.30 x 10⁻³ | [9][10] |
| PMDA-Alkyl Diamines | 3.96 - 6.57 | - | [11] |
Experimental Protocols
The synthesis of polyimides is typically a two-step process involving the formation of a poly(amic acid) (PAA) precursor followed by cyclodehydration (imidization) to the final polyimide.
General Synthesis of Poly(amic acid) (PAA)
-
Diamine Dissolution : In a dry, nitrogen-purged reaction flask equipped with a mechanical stirrer, a stoichiometric amount of the chosen diamine is dissolved in a dry aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[12]
-
Dianhydride Addition : An equimolar amount of the dianhydride is added to the diamine solution in portions. The reaction is typically carried out at room temperature.
-
Polymerization : The reaction mixture is stirred under a nitrogen atmosphere for a specified period (e.g., 24 hours) to allow for the formation of a viscous PAA solution. The viscosity of the solution is monitored to determine the progress of the polymerization.
Thermal Imidization
-
Film Casting : The viscous PAA solution is cast onto a glass substrate to a uniform thickness.
-
Stepwise Curing : The cast film is then subjected to a programmed thermal treatment in an oven or furnace under a nitrogen atmosphere. A typical curing cycle involves sequential heating at increasing temperatures (e.g., 80°C, 150°C, 250°C, 300°C) for a specific duration at each step to gradually remove the solvent and effect the cyclodehydration to the polyimide.[13]
Visualizing Structure-Property Relationships
The following diagrams illustrate the conceptual relationships between the diamine structure and the resulting polyimide properties.
Caption: Relationship between diamine structure and polyimide properties.
Caption: General experimental workflow for polyimide synthesis and characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]
- 3. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. Highly soluble polyimides from sterically hindered diamines | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C [mdpi.com]
- 9. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendan ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00773A [pubs.rsc.org]
- 11. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 12. [PDF] Polyimides: Chemistry & Structure-property Relationships – Literature Review 1.1 Introduction | Semantic Scholar [semanticscholar.org]
- 13. Temperature-Resistant Intrinsic High Dielectric Constant Polyimides: More Flexibility of the Dipoles, Larger Permittivity of the Materials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Dielectric Properties of Polyimides: 4,4'-Bis(3-aminophenoxy)biphenyl in Context
For researchers, scientists, and professionals in drug development, the selection of appropriate polymeric materials is critical. Polyimides, renowned for their thermal stability and mechanical strength, are often employed in applications where their dielectric properties are paramount. This guide provides a comparative analysis of the dielectric constant of polyimides, with a focus on the structural effects of the diamine monomer, including 4,4'-Bis(3-aminophenoxy)biphenyl (BAPB) and its analogues, in relation to other common monomers.
Comparative Dielectric Constant Data
The dielectric constant of a polyimide is intrinsically linked to its molecular architecture. The incorporation of flexible ether linkages, bulky side groups, and fluorine atoms are common strategies to lower the dielectric constant by reducing intermolecular interactions and increasing free volume. The following table summarizes the dielectric constants of various polyimides synthesized from different diamine and dianhydride monomers, providing a basis for comparison.
| Diamine Monomer | Dianhydride Monomer | Dielectric Constant (k) | Frequency | Reference |
| 4,4'-Oxydianiline (ODA) | Pyromellitic dianhydride (PMDA) | 3.4 | 1 kHz | [1] |
| 4,4'-Oxydianiline (ODA) | 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | ~3.0-3.2 | 1 kHz-1MHz | [2][3] |
| 4,4'-Oxydianiline (ODA) | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 2.8 | 1 MHz | [4] |
| 4,4'-Diaminodiphenylmethane (DDM) | Pyromellitic dianhydride (PMDA) | 3.6 | 1 MHz | |
| 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) | 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | 3.09 | 38 GHz | [5] |
| 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (HFBAPP) | 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | 2.81 | 38 GHz | [5] |
| Bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] sulfone | Pyromellitic dianhydride (PMDA) | 2.7 | Not Specified | [6] |
| 4,4'-Bis[4-(4-aminophenoxy)-2-tert-butylphenoxy]perfluorobiphenyl | Pyromellitic dianhydride (PMDA) | 2.4 | Not Specified | [6] |
| 5,5'-Bis[(4-amino) phenoxy]-2,2'-bipyrimidine | 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | 7.1 | 100 Hz | [7] |
Experimental Protocols
The synthesis of polyimides and the measurement of their dielectric properties follow established procedures. The methodologies detailed below are representative of the experimental protocols cited in the literature.
Polyimide Synthesis (Two-Step Method)
-
Poly(amic acid) Synthesis: An equimolar amount of the diamine monomer is dissolved in a dry aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), under an inert atmosphere (e.g., nitrogen). The dianhydride is then added portion-wise to the stirred solution at room temperature. The reaction is typically continued for 24 hours to yield a viscous poly(amic acid) solution.
-
Film Casting and Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate and heated in a vacuum oven or under a nitrogen atmosphere using a step-wise curing process. A typical heating schedule involves sequential heating at 100 °C, 200 °C, and 300 °C for one hour at each temperature to effect the conversion of the poly(amic acid) to the corresponding polyimide film.
Dielectric Constant Measurement
The dielectric constant of the prepared polyimide films is commonly measured using a parallel plate capacitor method.
-
Electrode Deposition: Thin, circular electrodes (typically gold or aluminum) are deposited on both sides of the polyimide film using a sputtering or thermal evaporation technique.
-
Measurement: The capacitance of the resulting metal-insulator-metal (MIM) structure is measured using a precision LCR meter or an impedance analyzer at various frequencies (e.g., 1 kHz, 1 MHz, 10 GHz) and at a controlled temperature and humidity.
-
Calculation: The dielectric constant (k) is calculated from the measured capacitance (C), the electrode area (A), and the film thickness (d) using the formula:
k = (C * d) / (ε₀ * A)
where ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).
Structure-Property Relationships
The chemical structure of the diamine and dianhydride monomers significantly influences the dielectric constant of the resulting polyimide. The following diagram illustrates the key structural factors and their impact on the dielectric properties.
Caption: Relationship between monomer structure and polyimide dielectric constant.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. politesi.polimi.it [politesi.polimi.it]
- 4. mdpi.com [mdpi.com]
- 5. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 6. Low Dielectric Polyetherimides Derived from Bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] Sulfone and 4,4′-Bis[4-(4-aminophenoxy)-2-tert-butylphenoxy]perfluorobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Long-Term Stability of 4,4'-Bis(3-aminophenoxy)biphenyl Based Materials
This guide provides a detailed comparison of the long-term stability and performance of materials derived from 4,4'-Bis(3-aminophenoxy)biphenyl (BAPOBP). Primarily used as a monomer for high-performance polyimides, BAPOBP-based materials are renowned for their thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in the aerospace and electronics industries.[1][2] This document offers an objective comparison with alternative high-performance polymers, supported by experimental data, to assist researchers, scientists, and drug development professionals in material selection.
The unique molecular architecture of BAPOBP, featuring a rigid central biphenyl unit flanked by flexible ether linkages, allows for the synthesis of polymers with a desirable balance of properties.[1] The meta-position of the terminal amino groups enhances solubility without significantly compromising thermal performance.[1]
Data Presentation: Performance Comparison
The long-term stability of polymeric materials is assessed through several key performance indicators, including thermal, mechanical, and hydrolytic stability. The following tables summarize the quantitative performance of BAPOBP-based polyimides against common high-performance alternatives.
Table 1: Thermal and Mechanical Properties
| Material Type | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| BAPOBP-based Polyimides | > 264[3] | 525 - 529 (in N₂)[3] | 85 - 105[1] | 2.0 - 3.3[1] | 5 - 18[1] |
| Aramid Copolymers (PBAB) | 292.7[4] | 465.5[4] | 113.5[4] | Not Specified | 58.4[4] |
| Epoxy/Phthalonitrile Blend | 195[5] | > 400 (approx.) | Not Specified | Not Specified | Not Specified |
| Bio-based Benzoxazines | > 300[6] | Not Specified | Not Specified | Not Specified | Not Specified |
Table 2: Hydrolytic and Chemical Stability
| Material Type | Water Absorption (%) | Hydrolytic Stability | Common Organic Solvents Solubility |
| BAPOBP-based Polyimides | < 0.66[3] | Stable for 43-70 hrs (sulfonated versions)[1] | Soluble in NMP, DMF, THF, CHCl₃[3] |
| Aramid Copolymers | Not Specified | High (inherent property) | Generally insoluble, requires specific solvents[4] |
| Epoxy Resins | Varies (typically 0.1-0.5) | Good, but can be susceptible to moisture at high temp. | Insoluble after curing |
| Sulfonated Polyimides (General) | 10.7 - 28.9[1] | A critical challenge; imide linkages are susceptible to hydrolysis at elevated temperatures[1][7] | Varies with sulfonation degree |
Experimental Protocols
The data presented in this guide are derived from standardized testing methodologies designed to evaluate the long-term performance of polymeric materials.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
Thermogravimetric Analysis is employed to determine the thermal stability and decomposition temperature of the materials.
-
Protocol: A sample of the material is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere, typically nitrogen, to prevent oxidation.[4][5] The weight of the sample is continuously monitored as a function of temperature. The temperature at which the material loses a specific percentage of its weight (e.g., 5%) is recorded as a key stability indicator. The percentage of material remaining at a high temperature (e.g., 800 °C) is reported as the char yield.[5]
Thermomechanical Analysis (Dynamic Mechanical Analysis - DMA)
DMA is used to measure the mechanical properties of materials as a function of temperature, providing insight into the glass transition temperature (Tg), where the material transitions from a rigid to a more rubbery state.
-
Protocol: A sample is subjected to a sinusoidal stress, and the resulting strain is measured.[4] By scanning across a temperature range, the storage modulus, loss modulus, and tan delta are determined. The peak of the tan delta curve is typically used to identify the glass transition temperature.[4][5]
Mechanical Properties (Tensile Testing)
Tensile testing is performed to evaluate the strength, stiffness, and ductility of the materials.
-
Protocol: Thin films of the material with defined dimensions are clamped into a universal testing machine.[4] The film is pulled at a constant strain rate until it fractures. The stress-strain curve is recorded to determine the tensile strength (maximum stress), tensile modulus (stiffness), and elongation at break (ductility).[4]
Hydrolytic Stability Testing
This test assesses the material's ability to resist degradation in the presence of water, especially at elevated temperatures.
-
Protocol: Material samples are immersed in deionized water at a constant, elevated temperature (e.g., 140 °C) for a specified duration (e.g., 24 hours or more).[7] After immersion, the samples are dried, and their mechanical properties (e.g., tensile strength) are re-measured to determine the percentage of property retention. Water uptake is measured by weighing the sample before and after immersion.
Mandatory Visualizations
Synthesis and Stability Testing Workflows
The following diagrams illustrate the typical synthesis pathway for BAPOBP-based polyimides and a generalized workflow for long-term stability testing.
Caption: Synthesis workflow for BAPOBP-based polyimides.
Caption: Generalized workflow for long-term stability testing.
References
- 1. This compound | 105112-76-3 | Benchchem [benchchem.com]
- 2. archivemarketresearch.com [archivemarketresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced hydrolytic stability of sulfonated polyimide ionomers using bis(naphthalic anhydrides) with low electron affinity - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
"comparative study of solution viscosity of poly(amic acids) from various diamines"
A Comparative Guide to the Solution Viscosity of Poly(amic acids) from Various Diamines
For researchers, scientists, and drug development professionals, understanding the solution properties of poly(amic acids) (PAAs) is crucial for their application as precursors to high-performance polyimides. The choice of diamine monomer significantly influences the molecular weight, chain conformation, and, consequently, the solution viscosity of the resulting PAA. This guide provides a comparative analysis of the solution viscosity of PAAs synthesized from various diamines, supported by experimental data from peer-reviewed literature.
Data Presentation: Comparative Solution Viscosity of Poly(amic acids)
The following table summarizes the intrinsic and inherent viscosity of poly(amic acid) solutions prepared from different diamines and dianhydrides under various experimental conditions. This data allows for a direct comparison of how the diamine structure affects the solution viscosity.
| Dianhydride | Diamine | Solvent | Concentration (g/dL) | Temperature (°C) | Intrinsic Viscosity [η] (dL/g) | Inherent Viscosity (dL/g) | Reference |
| PMDA | 2,2-bis(p-aminophenyl)-hexafluoropropane | NMP | - | - | - | 0.40–0.75 | [1] |
| BTDA | Various aromatic diamines | NMP | - | - | - | 0.40–0.75 | [1] |
| 6FDA | 4,4′-diamino-2,2′-dimethylbiphenyl (DMB) | DMAc | 12 wt% | 25 | 1.614 (initial) | - | [2] |
| PMDA | 4,4'-diaminodiphenyl ether (POP) | DMAc | - | 25 | 0.41 (initial) | 0.494 (initial) | [3] |
| ODPA | o-tolidine | - | - | - | - | - | [4] |
| EDTAD | 1,4-diaminobutane (DAB) | DMF, DMAc, DMSO, NMP | 8-12 wt% | 25, 30, or 37 | - | - | [5] |
Note: PMDA (Pyromellitic dianhydride), BTDA (Benzophenonetetracarboxylic dianhydride), 6FDA (4,4′-(Hexafluoroisopropylidene)diphthalic anhydride), ODPA (4,4′-Oxydiphthalic anhydride), EDTAD (Ethylenediaminetetraacetic dianhydride). NMP (N-methylpyrrolidinone), DMAc (N,N-dimethylacetamide), DMSO (Dimethyl sulfoxide), DMF (N,N-dimethylformamide).
Experimental Protocols
The synthesis of poly(amic acids) and the measurement of their solution viscosity are critical procedures that require careful execution. The following are generalized experimental protocols based on methodologies reported in the cited literature.
Synthesis of Poly(amic acid)
Poly(amic acids) are typically synthesized via the polycondensation reaction of a dianhydride and a diamine in an aprotic polar solvent.[5][6]
-
Monomer Preparation: An equimolar amount of a diamine is dissolved in a dry, aprotic solvent (e.g., DMAc, NMP, DMF) in a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet.[5][7] The reaction is conducted under an inert atmosphere (e.g., nitrogen) to prevent moisture contamination, which can lead to hydrolysis of the dianhydride and a decrease in the final polymer molecular weight.[2][3]
-
Polycondensation: A stoichiometric amount of the dianhydride is added to the diamine solution in portions. The reaction is typically carried out at a low temperature (e.g., 0-25 °C) to control the reaction rate and prevent premature imidization.[8] The reaction mixture is stirred for several hours (typically 3 to 24 hours) until a significant increase in solution viscosity is observed, indicating the formation of a high molecular weight poly(amic acid).[5][6]
-
Storage: The resulting poly(amic acid) solution is stored at a low temperature (e.g., 4 °C or below) to minimize degradation.[2][5] The viscosity of PAA solutions can decrease over time due to hydrolytic degradation and chain length equilibration.[2]
Viscosity Measurement
The solution viscosity of poly(amic acids) is a key parameter for estimating their molecular weight and understanding their behavior in solution. Inherent and intrinsic viscosities are commonly measured.
-
Solution Preparation: The poly(amic acid) solution is diluted to several concentrations with the same solvent used for the synthesis.[9] For accurate measurements, the solutions are often filtered.[10]
-
Viscometry: An Ubbelohde suspended-level viscometer is frequently used for viscosity measurements at a constant temperature (e.g., 25 °C or 30 °C).[3][9][10] The flow times of the pure solvent and the polymer solutions at different concentrations are measured.
-
Calculation of Inherent and Intrinsic Viscosity:
-
Relative viscosity (η_rel): The ratio of the flow time of the polymer solution to the flow time of the pure solvent.
-
Specific viscosity (η_sp): η_rel - 1.
-
Inherent viscosity (η_inh): (ln η_rel) / c, where c is the concentration of the polymer solution.
-
Intrinsic viscosity ([η]): The specific viscosity divided by the concentration, extrapolated to zero concentration. This is often determined by plotting η_sp/c versus c (Huggins plot) and ln(η_rel)/c versus c (Kraemer plot) and extrapolating to c=0.[9]
-
Visualization of Structure-Viscosity Relationship
The chemical structure of the diamine monomer plays a pivotal role in determining the final properties of the poly(amic acid), including its solution viscosity. Flexible diamines tend to produce more coiled polymer chains, leading to lower viscosity, whereas rigid diamines result in more extended chain conformations and higher solution viscosity. The presence of bulky side groups can also influence chain packing and solubility.
Caption: Relationship between diamine structure and poly(amic acid) solution viscosity.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Storage Stability of 6FDA-DMB Polyamic Acid Solution Detected by Gel Permeation Chromatography Coupled with Multiple Detectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. researchgate.net [researchgate.net]
- 5. eng.uwo.ca [eng.uwo.ca]
- 6. Synthesis and Imidization of Polyamic Acid | Scientific.Net [scientific.net]
- 7. researchgate.net [researchgate.net]
- 8. EP2090609A1 - Process for producing polyamic acid solution and polyamic acid solution - Google Patents [patents.google.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. atlantis-press.com [atlantis-press.com]
A Comparative Guide to 4,4'-Bis(3-aminophenoxy)biphenyl (BAPB) in High-Performance Polymer Synthesis
Introduction: 4,4'-Bis(3-aminophenoxy)biphenyl (BAPB) is an aromatic diamine monomer crucial for the synthesis of high-performance polymers, particularly polyimides.[1] These polymers are sought after in industries like aerospace and electronics for their exceptional thermal stability, chemical resistance, and mechanical strength.[2][3] The unique molecular structure of BAPB, which combines a rigid biphenyl core with flexible ether linkages, imparts a desirable balance of properties to the resulting polymers.[2] This guide provides a cost-performance analysis of BAPB by comparing it with other common aromatic diamines, supported by experimental data and detailed protocols for researchers and scientists.
Polymer Synthesis Workflow: The Two-Step Method
The most common method for synthesizing polyimides from diamines like BAPB is a two-step process.[2][4] First, the diamine monomer reacts with a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted into the final, intractable polyimide through thermal or chemical cyclization, which eliminates water.[5]
Figure 1: General two-step synthesis workflow for polyimides.
Performance Comparison: BAPB vs. Alternative Diamines
The choice of diamine monomer significantly influences the final properties of the polyimide. BAPB is known for imparting a good balance of thermal stability and processability. The following table compares the properties of polyimides synthesized from BAPB with those derived from other common diamines, such as 4,4'-Oxydianiline (ODA) and 1,3-Bis(4-aminophenoxy)benzene (TPER).
| Monomer | Dianhydride | Tg (°C) | Td5 (°C, N2) | Tensile Strength (MPa) | Elongation at Break (%) | Key Characteristics |
| BAPB | R-Dianhydride¹ | 206 | >500 | - | - | Excellent melt processability, high mechanical strength.[6][7] |
| ODA | PMDA | ~400 | >550 | 120 | 7-9 | Very high thermal stability, but often less soluble/processable. |
| TPER | BPDA | 210 | >500 | - | - | Semicrystalline nature, high melting temperature (395°C).[8] |
| 2,6-BAPON ² | Various | 255-295 | 543-563 | 105-124 | 7-22 | Good thermal stability and mechanical properties.[9] |
¹ R-Dianhydride: 1,3-bis(3′,4-dicarboxyphenoxy)benzene. ² 2,6-BAPON: 2,6-bis(4-aminophenoxy)naphthalene.
Cost Analysis
A precise cost for BAPB is difficult to establish as it is a specialty chemical, and prices fluctuate based on purity, quantity, and supplier.[10] However, market analysis indicates several key points:
-
High Production Cost: The multi-step synthesis required for BAPB contributes to a higher cost compared to more common, simpler diamines.[11]
-
Market Growth: The demand for BAPB is growing, driven by its increasing use in high-performance polymers for the aerospace and electronics industries.[11]
-
Alternative Competition: Competition from alternative monomers and the development of new materials can influence pricing.[11] Lignin-derived alternatives are also being explored to reduce both cost and environmental impact in the broader polymer industry.[12]
While BAPB represents a higher initial monomer cost, its performance benefits—such as enabling melt processability in otherwise intractable polymers—can lead to overall cost savings in manufacturing and component lifetime.
Structure-Property Relationship of BAPB
The molecular architecture of BAPB is directly responsible for the advantageous properties it imparts to polymers. The combination of rigid and flexible segments allows for a unique balance of high-temperature performance and processability.
References
- 1. ossila.com [ossila.com]
- 2. This compound | 105112-76-3 | Benchchem [benchchem.com]
- 3. zeusinc.com [zeusinc.com]
- 4. dakenchem.com [dakenchem.com]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. Transport Properties of Thermoplastic R-BAPB Polyimide: Molecular Dynamics Simulations and Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 4,4-BIS(3-AMINOPHENOXY)BIPHENYL(43BAPOBP) | 105112-76-3 [chemicalbook.com]
- 11. archivemarketresearch.com [archivemarketresearch.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4,4'-Bis(3-aminophenoxy)biphenyl: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of 4,4'-Bis(3-aminophenoxy)biphenyl, designed for researchers, scientists, and professionals in drug development. The following procedures outline a comprehensive plan to ensure safety and regulatory compliance.
Immediate Safety and Handling Precautions
Prior to any handling or disposal activity, a thorough review of the Safety Data Sheet (SDS) for this compound is mandatory. This compound is an aromatic amine, and chemicals in this class may have associated health risks.
Personal Protective Equipment (PPE):
To mitigate risks of exposure, the following personal protective equipment should be worn at all times when handling this compound:
-
Eye Protection: Chemical splash goggles or a full-face shield that complies with ANSI Z87.1 standards.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. It is critical to inspect gloves for any signs of degradation or puncture before use and to dispose of them properly after handling the chemical.[1][2]
-
Body Protection: A laboratory coat, fully buttoned, is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be used.[1]
-
Respiratory Protection: All work that may generate dust or aerosols of this compound must be conducted in a certified chemical fume hood to prevent inhalation.[3][4] If engineering controls are not sufficient, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.[2][5]
Comprehensive Disposal Plan
The standard and required method for the disposal of this compound is through a licensed and accredited professional waste disposal service.[6] Under no circumstances should this chemical be disposed of via standard drains or solid waste streams.
Step 1: Waste Segregation and Containment
-
All waste containing this compound, including the pure compound, solutions, and contaminated labware (e.g., gloves, weighing paper, pipette tips), must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
The container must be constructed of a material that is chemically compatible with the compound.
-
Waste containers should be stored in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible chemicals.
Step 2: Regulatory Compliance and Consultation
-
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure adherence to all specific institutional protocols for hazardous waste.
-
All disposal activities must be in full compliance with federal, state, and local environmental regulations.
Step 3: Professional Waste Disposal
-
A licensed hazardous waste disposal contractor must be contacted to schedule the collection of the waste.
-
Accurate and detailed information regarding the waste's composition and potential hazards must be provided to the disposal company.
Laboratory-Scale Neutralization Protocol for Residual Waste
While bulk quantities must be handled by professional services, small amounts of residual this compound in aqueous solutions can be rendered less reactive through neutralization prior to being collected as hazardous waste. As an aromatic amine, this compound is basic and will react with acids to form ammonium salts.[7]
Representative Experimental Protocol for Neutralization
This protocol is a general guideline and should be adapted and validated for specific laboratory contexts.
-
Preparation:
-
Conduct the entire procedure within a certified chemical fume hood.
-
Wear all mandatory PPE.
-
Ensure an appropriate acid spill kit is readily accessible.
-
-
Procedure:
-
The aqueous solution containing residual aromatic amine should be placed in a suitable glass container, such as a beaker, equipped with a magnetic stirrer.
-
With continuous stirring, slowly add a dilute solution of a weak acid, for example, 1 M acetic acid or citric acid. The use of a weak acid is recommended to control the exothermic nature of the neutralization reaction.[5]
-
The pH of the solution should be monitored throughout the process with a calibrated pH meter or pH indicator strips.
-
Continue the dropwise addition of the acid until the solution reaches a neutral pH (approximately 7.0).
-
-
Verification:
-
After neutralization, allow the solution to stir for an additional 15-20 minutes to ensure the reaction has gone to completion.
-
Confirm the pH of the solution to ensure it has remained neutral.
-
-
Disposal:
-
The resulting neutralized solution must still be collected and disposed of as hazardous chemical waste in a properly labeled container.
-
Decontamination of Surfaces and Equipment
For spills or contaminated surfaces, the following decontamination steps should be followed:
-
Initial Containment and Cleanup:
-
For solid spills, carefully remove the bulk material using appropriate tools.
-
-
Acid Treatment:
-
Rinsing:
-
Thoroughly rinse the surface with water.
-
-
Final Cleaning:
-
Perform a final wash with a standard laboratory detergent solution, followed by another water rinse.[8]
-
All materials used in the decontamination process are to be considered hazardous waste and disposed of accordingly.
-
Quantitative Disposal Data
Specific quantitative limits for the disposal of this compound are dictated by local and state regulations, as well as the policies of the designated waste management vendor. It is the responsibility of the researcher to obtain this information.
| Parameter | Information to be Sourced from Regulators/Vendors |
| Sewer Disposal Concentration Limits | Determine if any permissible concentration exists (this is highly improbable for an aromatic amine). |
| Reportable Spill Quantities | Ascertain the threshold quantity that necessitates a formal report to regulatory bodies in the event of a spill. |
| Waste Profile Requirements | Inquire about any necessary analytical data for the characterization of the waste prior to its collection. |
| Container Specifications | Confirm the approved materials, sizes, and labeling formats for waste containers. |
Disposal Decision Workflow
The following diagram provides a logical workflow for the disposal process of this compound.
Caption: A logical workflow for the safe disposal of this compound.
References
- 1. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Amine - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
Essential Safety and Operational Guide for Handling 4,4'-Bis(3-aminophenoxy)biphenyl
This guide provides immediate safety, handling, and disposal protocols for 4,4'-Bis(3-aminophenoxy)biphenyl, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Chemical Identifier:
| Name | This compound |
| Synonyms | 3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]bis-benzenamine |
| CAS Number | 105112-76-3 |
| Molecular Formula | C₂₄H₂₀N₂O₂ |
| Molecular Weight | 368.43 g/mol |
| Appearance | Off-white to light yellow powder |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant and requires careful handling to avoid exposure. The primary hazards include skin and eye irritation.
Summary of Required Personal Protective Equipment:
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves for integrity before each use. |
| Skin and Body | Laboratory coat, long-sleeved clothing, and closed-toe shoes. For operations with a higher risk of dust generation, consider additional protective clothing. |
| Respiratory | In poorly ventilated areas or when dust is generated, a NIOSH-approved respirator with a particulate filter (N95 or better) is recommended. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is available in a designated weighing area.
-
Conduct all handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.
-
Keep the work area clean and uncluttered.
2. Weighing and Dispensing:
-
Don appropriate PPE before handling the chemical container.
-
Carefully open the container inside the fume hood.
-
Use a clean, designated spatula for transferring the powder.
-
Weigh the desired amount of the compound onto a suitable weighing paper or into a container.
-
Avoid generating dust. If dust is observed, gently clean the area with a damp cloth or a vacuum cleaner equipped with a HEPA filter. Do not use compressed air.
3. Dissolution and Reaction Setup:
-
If preparing a solution, add the solvent to the weighed solid slowly to prevent splashing.
-
Ensure the reaction vessel is properly secured.
-
If the process involves heating, use a well-controlled heating mantle and monitor the temperature closely.
4. Post-Handling:
-
Securely close the main container of this compound.
-
Clean all equipment used for handling the solid.
-
Wipe down the work surface within the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed container designated for aromatic amine waste.
-
Contaminated Materials: Dispose of gloves, weighing papers, and other contaminated disposable materials in the same designated waste container.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Disposal Method:
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service for collection and disposal.
-
The primary recommended method for the disposal of aromatic amine waste is high-temperature incineration by a licensed facility.[1][2]
Visualization of the Handling Workflow
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for the safe laboratory handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
